molecular formula C24H23FN4O3 B15561062 BRD5080

BRD5080

Numéro de catalogue: B15561062
Poids moléculaire: 434.5 g/mol
Clé InChI: BUDOMLBNIMQZLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BRD5080 is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H23FN4O3

Poids moléculaire

434.5 g/mol

Nom IUPAC

N-(2-fluoro-4-methylphenyl)-7-oxo-5-[4-(propan-2-yloxymethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H23FN4O3/c1-14(2)32-13-16-5-7-17(8-6-16)21-11-22(30)29-23(27-21)18(12-26-29)24(31)28-20-9-4-15(3)10-19(20)25/h4-12,14,26H,13H2,1-3H3,(H,28,31)

Clé InChI

BUDOMLBNIMQZLG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of BRD5080: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5080 is a novel small-molecule probe that acts as a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65 is a proton-sensing receptor predominantly expressed on immune cells and is genetically linked to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD).[2][3] this compound enhances the receptor's sensitivity to its endogenous ligand (protons), thereby potentiating downstream signaling cascades. This modulation of GPR65 activity, particularly on the IBD-associated risk variant I231L, leads to altered cytokine and chemokine profiles in immune cells, suggesting a therapeutic potential for this compound in inflammatory conditions.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathway, and functional effects, supported by available quantitative data and experimental methodologies.

Molecular Target and Binding Mechanism

This compound's primary molecular target is the G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8).[4] Unlike an orthosteric agonist that binds to the same site as the endogenous ligand, this compound functions as a positive allosteric modulator. This means it binds to a distinct site on the GPR65 receptor, inducing a conformational change that increases the affinity and/or efficacy of the endogenous ligand, which for GPR65 are extracellular protons (low pH).[4]

This allosteric modulation is crucial as it allows for a fine-tuning of the receptor's activity in response to physiological changes in the microenvironment, such as the acidic conditions often found at sites of inflammation.[2]

GPR65 Signaling Pathway

GPR65 is coupled to the Gαs protein subunit.[5] Upon activation by protons, GPR65 facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP-responsive element binding protein (CREB), which translocates to the nucleus and modulates the transcription of target genes, including those involved in inflammatory responses.[6]

The potentiation of this pathway by this compound leads to an enhanced GPR65-dependent production of cAMP.[1]

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR65 GPR65 Protons (H+)->GPR65 Binds This compound This compound This compound->GPR65 Binds (Allosteric) Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates

Caption: GPR65 Signaling Pathway Activated by Protons and Modulated by this compound.

Quantitative Data

The following table summarizes the quantitative data available for this compound and related compounds from the study by Neale et al. This data highlights the potency of this compound in modulating GPR65 activity.

CompoundAssay TypeCell LineParameterValueReference
This compound cAMP ProductionReconstituted HeLa cellsEC50Data not available in abstract[2]
BRD5075cAMP ProductionReconstituted HeLa cellsEC50Data not available in abstract[2]
BTB09089cAMP ProductionMurine macrophages and T cells-Induces increased cAMP[2]

Note: Specific EC50 values for this compound are not available in the public abstracts. Access to the full publication by Neale et al. is required for this detailed quantitative data.

Functional Effects on Cytokine Signaling

A key consequence of this compound-mediated GPR65 activation is the modulation of cytokine and chemokine expression in immune cells, particularly in dendritic cells. The study by Neale et al. demonstrated that a related chemical probe, BRD5075, alters cytokine and chemokine programs.[3] Specifically, treatment with the probe led to a suppression of inflammatory pathways. In both wild-type and I231L variant-expressing bone marrow-derived dendritic cells (BMDCs), genes for inflammatory cytokines (e.g., Il12b, Il1b, Tnf) and chemokines (e.g., Ccl7, Ccl2, Cxcl1) were downregulated.[2]

This anti-inflammatory effect underscores the therapeutic potential of targeting GPR65 with positive allosteric modulators like this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome BMDCs Bone Marrow-Derived Dendritic Cells (WT & I231L) Treatment Treatment with this compound or DMSO (Control) BMDCs->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Cytokine_Profiling Cytokine & Chemokine Profiling Treatment->Cytokine_Profiling RNA_Sequencing RNA Sequencing RNA_Extraction->RNA_Sequencing Downregulation Downregulation of Inflammatory Cytokines & Chemokines RNA_Sequencing->Downregulation Cytokine_Profiling->Downregulation

Caption: Experimental Workflow for Assessing this compound's Effect on Cytokine Expression.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on standard laboratory practices and information from the cited literature.

cAMP Production Assay

This assay is used to quantify the intracellular accumulation of cyclic AMP following GPR65 activation.

Principle: The assay typically utilizes a competitive immunoassay format or a reporter system. In the presence of cAMP from the cell lysate, there is a decrease in the signal generated from a labeled cAMP competitor, or an increase in signal from a cAMP-sensitive reporter.

Protocol:

  • Cell Culture: HeLa cells with CRISPR-mediated knockout of endogenous GPR65 are reconstituted with wild-type or variant (I231L) human GPR65.[2] Cells are seeded in 384-well plates and cultured overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Lysis and Detection: After incubation, cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[7][8]

  • Data Analysis: The signal is measured using a plate reader. A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the cell lysates is determined from the standard curve, and dose-response curves for this compound are plotted to determine the EC50 value.

G Protein Recruitment Assay

To confirm direct interaction with the GPR65 receptor, a G protein recruitment assay is employed.

Principle: This assay measures the recruitment of G proteins to the activated GPCR. The mini-G (mG) protein technology, which uses engineered cytosolic G proteins with a split-luciferase reporter, is a suitable method.[2]

Protocol:

  • Cell Line: A stable cell line co-expressing GPR65 and the mini-G protein-split-luciferase reporter system is used.

  • Compound Treatment: Cells are treated with this compound or a control.

  • Signal Detection: Upon G protein recruitment to the activated GPR65, the split-luciferase fragments come into proximity, generating a luminescent signal that is measured with a luminometer.

  • Data Analysis: The increase in luminescence indicates G protein recruitment, confirming that this compound engages the GPR65 receptor.

Cytokine and Chemokine Profiling

This experiment assesses the functional downstream effects of this compound on immune cell signaling.

Principle: Multiplex bead array technology (e.g., Luminex) or RNA sequencing can be used to simultaneously measure the levels of multiple cytokines and chemokines produced by immune cells.[9][10]

Protocol:

  • Cell Culture and Treatment: Bone marrow-derived dendritic cells (BMDCs) from wild-type and GPR65 I231L knock-in mice are cultured. The cells are then treated with this compound or a vehicle control (DMSO) for a specified period.

  • Sample Collection: For protein analysis, the cell culture supernatant is collected. For gene expression analysis, the cells are lysed, and RNA is extracted.

  • Multiplex Bead Array (for protein): The supernatant is incubated with a mixture of beads, each coated with an antibody specific for a different cytokine or chemokine. A secondary detection antibody is added, and the samples are analyzed using a Luminex instrument.

  • RNA Sequencing (for gene expression): Extracted RNA is converted to cDNA, and sequencing libraries are prepared. The libraries are then sequenced, and the resulting data is analyzed to determine the differential expression of cytokine and chemokine genes.

  • Data Analysis: The concentrations of cytokines and chemokines or the relative gene expression levels are compared between the this compound-treated and control groups to identify changes in the inflammatory profile.

Conclusion

This compound represents a significant tool for studying the biology of GPR65 and its role in inflammatory diseases. Its mechanism as a positive allosteric modulator allows for the potentiation of the endogenous proton-sensing signaling pathway, leading to a Gαs-cAMP-PKA-CREB cascade. The functional consequence of this modulation is a significant alteration of the cytokine and chemokine landscape in immune cells, favoring a less inflammatory state. The detailed experimental protocols provided herein offer a framework for further investigation into this compound and other GPR65 modulators, paving the way for potential therapeutic applications in autoimmune and inflammatory disorders. Further research, including access to the complete dataset from pivotal studies, will be crucial for a more comprehensive understanding of its therapeutic potential.

References

BRD5080: A Novel Positive Allosteric Modulator of GPR65 for the Treatment of Autoimmune and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BRD5080 is a potent, positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65), a promising therapeutic target for a range of autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD). This document provides an in-depth technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and the associated signaling pathways.

Introduction

GPR65, a proton-sensing receptor primarily expressed on immune cells, has been genetically linked to several autoimmune and inflammatory diseases. The loss-of-function I231L variant of GPR65 is a known risk factor for IBD. This compound has emerged from a structure-activity relationship (SAR) optimization of an initial screening hit, BRD2813, to create a potent and cell-permeable tool compound for studying GPR65 modulation. This guide details the preclinical data and methodologies associated with the discovery and characterization of this compound.

Mechanism of Action

This compound acts as a positive allosteric modulator of GPR65. This means it binds to a site on the receptor distinct from the endogenous ligand (protons) and enhances the receptor's response to activation. The primary downstream signaling event following GPR65 activation is the Gαs-mediated production of cyclic AMP (cAMP). This compound potentiates this signaling cascade, leading to increased intracellular cAMP levels.

Quantitative Data Summary

The following tables summarize the key in vitro potency and activity of this compound and related compounds from the primary literature.

Table 1: In Vitro Potency of GPR65 Modulators in cAMP Assay

CompoundTargetAssay TypeEC50 (µM)
This compoundHuman GPR65 (WT)cAMP Induction0.25
This compoundHuman GPR65 (I231L)cAMP Induction0.28
This compoundMouse GPR65cAMP Induction0.20
BRD2813 (Initial Hit)Human GPR65 (WT)cAMP Induction1.8

Table 2: G Protein Recruitment Activity of this compound

CompoundTargetAssay TypeEC50 (µM)
This compoundHuman GPR65 (WT)G Protein Recruitment (mG)0.48
This compoundHuman GPR65 (I231L)G Protein Recruitment (mG)0.55
This compoundMouse GPR65G Protein Recruitment (mG)0.27

Signaling Pathways

This compound modulates GPR65 signaling, which is implicated in immune cell function and inflammation. The primary pathway involves the potentiation of Gαs-mediated cAMP production. This increase in intracellular cAMP can influence a variety of downstream cellular processes, including the modulation of cytokine and chemokine signaling in immune cells such as dendritic cells.

GPR65_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR65 GPR65 This compound->GPR65 Binds (Allosteric) G_alpha_s G_alpha_s GPR65->G_alpha_s Activates Adenylate_Cyclase Adenylate_Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Downstream_Effectors Downstream_Effectors cAMP->Downstream_Effectors Activates Cytokine_Modulation Cytokine_Modulation Downstream_Effectors->Cytokine_Modulation Leads to

GPR65 signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Induction Assay (HTRF)

This protocol outlines the measurement of intracellular cAMP levels in response to GPR65 modulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Line: HEK293T cells stably expressing human wild-type GPR65, human I231L variant GPR65, or mouse GPR65.

  • Reagents:

    • HEK293T cells

    • Assay medium: HBSS with 20 mM HEPES, pH 7.4

    • Stimulation buffer: Assay medium with 500 µM IBMX

    • This compound and other test compounds

    • HTRF cAMP Dynamic 2 Kit (Cisbio)

  • Procedure:

    • Seed HEK293T-GPR65 cells in a 384-well plate at a density of 5,000 cells per well and incubate overnight.

    • Aspirate the culture medium and add 5 µL of stimulation buffer containing the test compound at various concentrations.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of HTRF cAMP-d2 reagent.

    • Add 5 µL of HTRF antibody-cryptate reagent.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).

    • Calculate the HTRF ratio (665/620) and determine EC50 values using a four-parameter logistic curve fit.

G Protein Recruitment Assay (NanoBiT)

This protocol describes the measurement of G protein recruitment to GPR65 upon modulator treatment using the NanoBiT (NanoLuc Binary Technology) system.

  • Cell Line: HEK293T cells.

  • Plasmids:

    • GPR65-SmBiT (GPR65 fused to the small NanoBiT subunit)

    • mG-LgBiT (mini G protein fused to the large NanoBiT subunit)

  • Reagents:

    • HEK293T cells

    • Opti-MEM

    • Lipofectamine 2000

    • Nano-Glo Live Cell Reagent (Promega)

  • Procedure:

    • Co-transfect HEK293T cells with GPR65-SmBiT and mG-LgBiT plasmids using Lipofectamine 2000.

    • After 24 hours, seed the transfected cells into a 384-well white plate at 20,000 cells per well.

    • On the day of the assay, replace the medium with Opti-MEM containing Nano-Glo Live Cell Reagent and incubate for at least 1 hour.

    • Measure baseline luminescence.

    • Add this compound or other test compounds at various concentrations.

    • Measure luminescence every 2-5 minutes for at least 30 minutes.

    • Calculate the fold change in luminescence over baseline and determine EC50 values.

Dendritic Cell Cytokine Profiling

This protocol details the assessment of cytokine and chemokine modulation by this compound in human dendritic cells.

  • Cells: Human monocyte-derived dendritic cells (Mo-DCs).

  • Reagents:

    • Human CD14+ monocytes

    • GM-CSF and IL-4 for DC differentiation

    • LPS (lipopolysaccharide) for DC maturation

    • This compound

    • Multi-analyte profiling platform (e.g., Luminex)

  • Procedure:

    • Differentiate human CD14+ monocytes into immature Mo-DCs by culturing with GM-CSF and IL-4 for 6 days.

    • Treat immature Mo-DCs with this compound for 24 hours.

    • Induce maturation by adding LPS for another 24 hours in the continued presence of this compound.

    • Collect the cell culture supernatants.

    • Analyze the supernatants for a panel of cytokines and chemokines using a multi-analyte profiling platform according to the manufacturer's instructions.

    • Compare the cytokine profiles of this compound-treated cells to vehicle-treated controls.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the characterization of this compound.

SAR_Workflow Screening_Hit Initial Hit (BRD2813) SAR Structure-Activity Relationship Optimization Screening_Hit->SAR BRD5080_Dev This compound SAR->BRD5080_Dev In_Vitro_Char In Vitro Characterization BRD5080_Dev->In_Vitro_Char

Workflow for the development of this compound.

In_Vitro_Workflow cluster_assays In Vitro Assays cAMP_Assay cAMP Induction (HTRF) Potency_Data Potency_Data cAMP_Assay->Potency_Data EC50 G_Protein_Assay G Protein Recruitment (NanoBiT) Mechanism_Data Mechanism_Data G_Protein_Assay->Mechanism_Data EC50 DC_Assay Dendritic Cell Cytokine Profiling Functional_Data Functional_Data DC_Assay->Functional_Data Cytokine Modulation This compound This compound This compound->cAMP_Assay This compound->G_Protein_Assay This compound->DC_Assay

In vitro characterization workflow for this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the biology of GPR65 and its role in autoimmune and inflammatory diseases. Its potent and selective positive allosteric modulation of both wild-type and disease-associated variants of GPR65, coupled with its demonstrated activity on the mouse ortholog, makes it a suitable tool for both in vitro and in vivo studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate GPR65 as a therapeutic target and to advance the development of novel modulators like this compound. Further in vivo studies are warranted to establish the therapeutic potential of this compound in relevant disease models.

Preliminary Efficacy of BRD5080: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5080 has emerged as a potent, small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). GPR65 is a proton-sensing receptor predominantly expressed on immune cells and has been genetically linked to several autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD). The loss-of-function I231L variant of GPR65 is a known risk factor for IBD. This compound has demonstrated the ability to potentiate the activity of both the wild-type and the IBD-associated I231L variant of GPR65, suggesting its therapeutic potential in rebalancing inflammatory responses. This document provides a technical summary of the preliminary efficacy studies on this compound and its analog, BRD5075, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and its analog BRD5075 in modulating GPR65 activity. The primary measure of efficacy is the induction of cyclic adenosine monophosphate (cAMP) production, a key second messenger in the GPR65 signaling cascade.

Table 1: In Vitro Efficacy of GPR65 Positive Allosteric Modulators

CompoundTargetAssay TypeCell LineEC50 (µM)Max Response (% of Control)
This compoundHuman GPR65cAMP ProductionCHO-K11.56Not Specified
This compoundMouse GPR65cAMP ProductionCHO-K11.56Not Specified
BRD5075Human GPR65cAMP ProductionCHO-K11.56Not Specified
BRD5075Mouse GPR65cAMP ProductionCHO-K11.56Not Specified

EC50 values represent the concentration of the compound that elicits a half-maximal response. Data extracted from studies on prioritized analogs including this compound and BRD5075, which demonstrated the highest activity at 1.56 μM[1].

Table 2: Cytokine and Chemokine Modulation by BRD5075 in Dendritic Cells

Cytokine/ChemokineEffect of BRD5075 Treatment
Proinflammatory CytokinesModulated Expression
ChemokinesModulated Expression

BRD5075, an analog of this compound, has been shown to alter cytokine and chemokine programs in dendritic cells, indicating the potential for GPR65 modulation to rebalance inflammatory responses[1]. Specific quantitative data on the percentage change for each cytokine was not available in the provided search results.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

GPR65 Signaling Pathway

GPR65_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H+ H+ GPR65 GPR65 H+->GPR65 Activates This compound This compound (PAM) This compound->GPR65 Potentiates Gs Gαs GPR65->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory) CREB->Gene Regulates

Experimental Workflow: In Vitro Efficacy Assessment

Experimental_Workflow cluster_setup 1. Cell Culture and Transfection cluster_treatment 2. Compound Treatment cluster_assay 3. cAMP Measurement cluster_analysis 4. Data Analysis Cell_Culture CHO-K1 Cell Culture Transfection Transfect with human or mouse GPR65 Cell_Culture->Transfection Plating Plate transfected cells Transfection->Plating Treatment Treat with this compound/ BRD5075 (dose-response) Plating->Treatment Lysis Cell Lysis Treatment->Lysis cAMP_Assay cAMP Detection Assay (e.g., TR-FRET) Lysis->cAMP_Assay Data_Collection Measure Signal cAMP_Assay->Data_Collection Analysis Calculate EC50 and Max Response Data_Collection->Analysis

Experimental Protocols

Cell-Based GPR65 Agonist cAMP Assay

This protocol outlines the methodology for determining the potency of this compound as a positive allosteric modulator of GPR65 by measuring intracellular cAMP levels.

a. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with expression vectors encoding either human or mouse GPR65. Control cells are transfected with an empty vector.

b. Compound Treatment:

  • Transfected cells are seeded into 384-well plates and incubated overnight.

  • A serial dilution of this compound is prepared in a suitable buffer.

  • The cells are then treated with the various concentrations of this compound. A known GPR65 agonist or an appropriate vehicle serves as a positive and negative control, respectively.

c. cAMP Measurement:

  • Following a specified incubation period, the cells are lysed.

  • Intracellular cAMP levels are quantified using a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit, following the manufacturer's instructions.

d. Data Analysis:

  • The fluorescence signal is measured using a plate reader.

  • The data is normalized to the controls, and dose-response curves are generated using non-linear regression analysis to determine the EC50 values.

Dendritic Cell Cytokine and Chemokine Profiling

This protocol describes the procedure for assessing the immunomodulatory effects of GPR65 modulation by measuring changes in cytokine and chemokine secretion from dendritic cells.

a. Dendritic Cell Isolation and Culture:

  • Primary human or mouse dendritic cells are isolated from peripheral blood mononuclear cells (PBMCs) or bone marrow, respectively, using standard immunomagnetic separation techniques.

  • The isolated dendritic cells are cultured in appropriate media supplemented with growth factors such as GM-CSF and IL-4.

b. Compound Treatment and Stimulation:

  • Cultured dendritic cells are treated with BRD5075 (as a probe compound) at a specified concentration.

  • The cells are then stimulated with a Toll-like receptor (TLR) agonist (e.g., lipopolysaccharide - LPS) to induce an inflammatory response. Control groups include unstimulated cells and cells stimulated in the absence of the test compound.

c. Cytokine and Chemokine Measurement:

  • After an incubation period, the cell culture supernatants are collected.

  • The concentrations of a panel of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA), following the manufacturer's protocols.

d. Data Analysis:

  • The cytokine and chemokine concentrations are quantified based on standard curves.

  • The results are analyzed to determine the effect of the compound on the cytokine and chemokine profiles of stimulated dendritic cells.

Conclusion

The preliminary data on this compound and its analog BRD5075 demonstrate their potential as positive allosteric modulators of GPR65. The ability of these compounds to activate GPR65-dependent cAMP signaling and modulate cytokine and chemokine production in immune cells provides a strong rationale for their further investigation as therapeutic agents for autoimmune and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to build upon these initial findings. Further studies are warranted to establish a more comprehensive efficacy and safety profile for this compound.

References

BRD5080: A Positive Allosteric Modulator of GPR65 and its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). This receptor is primarily expressed in immune cells and is implicated in the regulation of inflammatory and autoimmune responses. This compound enhances the signaling of GPR65 in response to its endogenous ligand, protons (low pH), leading to the downstream activation of specific gene expression programs. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating gene expression through the GPR65 signaling pathway, and detailed experimental protocols for its study.

Introduction to this compound and GPR65

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor that is activated by acidic extracellular pH. It is a key regulator of immune cell function and has been genetically linked to inflammatory bowel disease (IBD) and other autoimmune conditions.

This compound is a synthetic small molecule that potentiates the activity of GPR65. As a positive allosteric modulator, this compound does not activate the receptor on its own but enhances the receptor's response to its natural ligand. This modulatory activity makes this compound a valuable tool for studying the physiological roles of GPR65 and a potential therapeutic agent for diseases involving GPR65 dysregulation.

Mechanism of Action: The GPR65 Signaling Pathway

This compound's effect on gene expression is initiated by its binding to an allosteric site on the GPR65 receptor. This binding event enhances the receptor's sensitivity to protons, leading to a more robust activation of its downstream signaling cascade. The primary signaling pathway activated by GPR65 is the Gαs pathway, which culminates in the modulation of gene transcription.

The key steps in this pathway are:

  • GPR65 Activation: In an acidic microenvironment, protons bind to and activate GPR65. This compound enhances this activation.

  • G Protein Coupling: Activated GPR65 couples to the heterotrimeric G protein Gαs.

  • Adenylate Cyclase Activation: The activated α-subunit of Gαs stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.

  • Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.[1][2][3]

GPR65_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Protons Protons (Low pH) GPR65 GPR65 Protons->GPR65 Activates Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP This compound This compound This compound->GPR65 Potentiates Gas->AC Stimulates PKA PKA cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates CREB_active pCREB CREB_inactive->CREB_active CRE CRE CREB_active->CRE Binds to Gene Target Gene (e.g., Cytokines) CRE->Gene Promotes Transcription mRNA mRNA Gene->mRNA Experimental_Workflow cluster_analysis Downstream Analysis cluster_rna Gene Expression cluster_protein Protein Level cluster_signaling Signaling Pathway start Start cell_culture Culture GPR65-expressing cells (e.g., THP-1, HEK293-GPR65) start->cell_culture treatment Treat cells with this compound (and/or low pH stimulus) cell_culture->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest cells incubation->harvest rna_isolation RNA Isolation harvest->rna_isolation protein_lysis Protein Lysis harvest->protein_lysis cAMP_assay cAMP Measurement Assay harvest->cAMP_assay q_rt_pcr qRT-PCR for specific genes rna_isolation->q_rt_pcr rnaseq RNA-seq for global profiling rna_isolation->rnaseq data_analysis Data Analysis and Interpretation q_rt_pcr->data_analysis rnaseq->data_analysis western_blot Western Blot for pCREB, total CREB protein_lysis->western_blot elisa ELISA for secreted cytokines protein_lysis->elisa western_blot->data_analysis elisa->data_analysis cAMP_assay->data_analysis end End data_analysis->end

References

Initial Safety and Toxicity Profile of a GPR65 Positive Allosteric Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available, detailed initial safety and toxicity profile for the specific compound BRD5080. The information that can be found identifies this compound as a potent GPR65 positive allosteric modulator with potential for research in autoimmune and inflammatory diseases.[1] This compound is intended for research use only and is not approved for human use.

This technical guide, therefore, outlines the standard and comprehensive preclinical safety and toxicity evaluation that a novel small molecule compound like this compound would typically undergo to support its potential development as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals to illustrate the necessary studies, data interpretation, and methodologies involved in establishing an initial safety profile.

Introduction to Preclinical Safety and Toxicity Assessment

Before a new chemical entity (NCE) can be administered to humans, a rigorous preclinical safety and toxicity evaluation is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The primary objectives of these studies are to identify potential hazards, determine a safe starting dose for clinical trials, and to understand the toxicological profile of the compound. For a G protein-coupled receptor (GPCR) modulator like this compound, this would involve a battery of in vitro and in vivo studies to assess its effects on various biological systems.

Data Presentation: Summarized Toxicological Data

The following tables represent hypothetical data that would be generated from a standard preclinical safety assessment of a compound like this compound.

Table 1: In Vitro Cytotoxicity Profile

Cell LineAssay TypeEndpointIC50 (µM)
HEK293MTTCell Viability> 100
HepG2LDH ReleaseCell Membrane Integrity> 100
JurkatApoptosis (Caspase 3/7)Apoptosis Induction> 100

IC50: Half-maximal inhibitory concentration; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); LDH: Lactate dehydrogenase.

Table 2: In Vitro Genotoxicity Assessment

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and WithoutNon-mutagenic
Chromosomal AberrationHuman Peripheral Blood LymphocytesWith and WithoutNo significant increase in aberrations
Micronucleus TestCHO-K1 CellsWith and WithoutNegative

Table 3: In Vivo Acute Toxicity Study in Rodents (Example: Rat)

Route of AdministrationDose (mg/kg)Number of Animals (M/F)MortalityClinical Signs
Oral (gavage)505/50/10No observable adverse effects
2005/50/10No observable adverse effects
10005/50/10No observable adverse effects
Intravenous105/50/10No observable adverse effects
505/50/10No observable adverse effects
2005/52/10Lethargy, decreased activity within 2 hours post-dose

M/F: Male/Female

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of safety and toxicity studies. Below are typical protocols for the key experiments cited.

In Vitro Cytotoxicity Assays
  • Objective: To determine the potential of the test compound to cause cell death.

  • Methodology (MTT Assay):

    • Human cell lines (e.g., HEK293 for general cytotoxicity, HepG2 for potential liver toxicity) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the media is replaced with a solution containing MTT. Viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT to insoluble purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

In Vitro Genotoxicity Assays
  • Objective: To assess the potential of the test compound to induce mutations or chromosomal damage.

  • Methodology (Ames Test):

    • Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are used.

    • The bacterial strains are exposed to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Toxicity Study
  • Objective: To determine the potential adverse effects of a single high dose of the test compound and to identify the maximum tolerated dose (MTD).

  • Methodology:

    • Healthy young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females, are used.

    • The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at escalating doses.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.

    • At the end of the study, a gross necropsy is performed on all animals to identify any macroscopic pathological changes in organs and tissues.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the preclinical safety assessment of a compound like this compound.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_decision Decision Point Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames, MNT) Acute_Tox Acute Toxicity (Rodent) Cytotoxicity->Acute_Tox Safety_Pharm Safety Pharmacology (e.g., hERG) Genotoxicity->Acute_Tox Safety_Pharm->Acute_Tox Repeat_Dose Repeat-Dose Toxicity (Rodent & Non-Rodent) Go_NoGo Go/No-Go for Clinical Trials Acute_Tox->Go_NoGo PK_PD Pharmacokinetics/ Pharmacodynamics Repeat_Dose->Go_NoGo PK_PD->Go_NoGo

Preclinical Safety Assessment Workflow.

GPR65_Signaling_Pathway cluster_cell_membrane Cell Membrane GPR65 GPR65 G_alpha_s Gαs GPR65->G_alpha_s This compound This compound (PAM) This compound->GPR65 Allosteric Modulation Off_Target Off-Target Kinase This compound->Off_Target Potential Off-Target Interaction Protons H+ Protons->GPR65 Activation AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Adverse_Effect Adverse Effect Off_Target->Adverse_Effect

Hypothetical GPR65 Signaling and Off-Target Pathway.

Conclusion

The initial safety and toxicity profiling of a novel compound such as this compound is a critical, multi-faceted process that forms the foundation for its potential clinical development. While specific data for this compound is not publicly available, the methodologies and conceptual frameworks outlined in this guide provide a comprehensive overview of the standard procedures involved. A thorough evaluation of cytotoxicity, genotoxicity, and in vivo acute toxicity, as described, is essential to characterize the risk profile of any new investigational drug and to ensure the safety of participants in the first-in-human clinical trials. Further studies, including repeat-dose toxicity, safety pharmacology, and reproductive toxicology, would be necessary to support later-stage clinical development.

References

BRD5080: A Novel Positive Allosteric Modulator of GPR65 for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel research compound BRD5080, a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). This compound has emerged as a valuable tool for investigating the role of GPR65 in autoimmune and inflammatory diseases. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a complete resource for its application in research and drug discovery.

Introduction to this compound and its Target, GPR65

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing GPCR predominantly expressed in immune cells. It plays a crucial role in regulating immune responses, particularly in acidic environments often associated with inflammation.[1] Genetic variations in GPR65 have been linked to an increased risk of inflammatory bowel disease (IBD), making it a compelling therapeutic target.

This compound is a small molecule that enhances the activity of GPR65 in the presence of its natural ligand, protons (low pH).[1] As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the proton-binding site, thereby increasing the receptor's signaling output. This modulation of GPR65 activity presents a novel approach to potentially rebalance inflammatory responses in disease states.

Quantitative Data: Potency and Efficacy of this compound

The functional activity of this compound has been characterized through in vitro assays measuring GPR65-dependent cyclic AMP (cAMP) production and G protein recruitment. The following tables summarize the key quantitative data from a seminal study by Neale et al. (2024).

Assay Receptor Parameter This compound Value (µM)
cAMP ProductionWild-Type Human GPR65 (hGPR65)EC500.48
cAMP ProductionI231L Variant Human GPR65 (hGPR65 I231L)EC500.72
cAMP ProductionWild-Type Mouse GPR65 (mGPR65)EC500.35
Assay Receptor Parameter This compound Value (µM)
G Protein RecruitmentWild-Type Human GPR65 (hGPR65)EC501.2
G Protein RecruitmentI231L Variant Human GPR65 (hGPR65 I231L)EC501.5
G Protein RecruitmentWild-Type Mouse GPR65 (mGPR65)EC501.1

Signaling Pathway of GPR65 and Modulation by this compound

GPR65 activation by acidic pH initiates a downstream signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription. This compound potentiates this pathway by enhancing the Gαs-mediated signaling of GPR65.

GPR65_Signaling_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons H+ GPR65 GPR65 Protons->GPR65 Activates Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates This compound This compound This compound->GPR65 Potentiates

Caption: GPR65 signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables, based on the protocols described by Neale et al. (2024).

cAMP Production Assay

This assay quantifies the intracellular accumulation of cAMP following GPR65 activation.

Cell Lines:

  • HeLa cells with CRISPR-Cas9 mediated knockout of endogenous GPR65.

  • GPR65 KO HeLa cells reconstituted with lentiviral constructs expressing either wild-type human GPR65 (hGPR65), the I231L variant (hGPR65 I231L), or wild-type mouse GPR65 (mGPR65).

Reagents:

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer with pH adjusted to 6.8.

  • This compound stock solution in DMSO.

  • HTRF cAMP Dynamic 2 kit (Cisbio).

Protocol:

  • Cell Plating: Seed 2,500 cells per well in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute into Stimulation Buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of the this compound solution in Stimulation Buffer to each well.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of HTRF cAMP-d2 detection reagent.

    • Add 5 µL of HTRF anti-cAMP-cryptate detection reagent.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (e.g., PHERAstar) at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and normalize to a positive control (e.g., forskolin) and a negative control (vehicle). Plot the dose-response curve and determine the EC50 value using non-linear regression.

cAMP_Assay_Workflow Start Start Plating Seed GPR65-expressing HeLa cells (384-well plate) Start->Plating Incubation1 Incubate Overnight Plating->Incubation1 Stimulation Add this compound to cells in pH 6.8 buffer Incubation1->Stimulation CompoundPrep Prepare this compound serial dilutions CompoundPrep->Stimulation Incubation2 Incubate 30 min at RT Stimulation->Incubation2 Detection Add HTRF cAMP detection reagents Incubation2->Detection Incubation3 Incubate 1 hr at RT (dark) Detection->Incubation3 Read Read HTRF signal (620 nm & 665 nm) Incubation3->Read Analysis Calculate 665/620 ratio, normalize, and determine EC50 Read->Analysis End End Analysis->End

Caption: Workflow for the cAMP Production Assay.

G Protein Recruitment Assay

This assay measures the recruitment of mini-G proteins to the activated GPR65 receptor using a split-luciferase reporter system.

Cell Lines:

  • HEK293T cells.

Plasmids:

  • GPR65 expression vector (hGPR65, hGPR65 I231L, or mGPR65).

  • Mini-Gαs construct fused to the N-terminal fragment of NanoLuc (LgBiT).

  • C-terminal fragment of NanoLuc (SmBiT) fused to a plasma membrane-anchored protein.

Reagents:

  • Opti-MEM.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer with pH adjusted to 6.8.

  • This compound stock solution in DMSO.

  • Nano-Glo Live Cell Substrate (Promega).

Protocol:

  • Transfection: Co-transfect HEK293T cells with the GPR65, mini-Gαs-LgBiT, and SmBiT-membrane anchor plasmids.

  • Cell Plating: 24 hours post-transfection, plate the cells in a 384-well white, clear-bottom plate.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute into Stimulation Buffer.

  • Assay Procedure:

    • Add Nano-Glo Live Cell Substrate to the cells and incubate for 30 minutes.

    • Add the this compound solution in Stimulation Buffer to the wells.

    • Immediately begin reading luminescence on a plate reader (e.g., PHERAstar) every 2 minutes for 30 minutes.

  • Data Analysis: Determine the area under the curve (AUC) for the kinetic luminescence readings. Normalize the data to a positive control and a negative control (vehicle). Plot the dose-response curve and determine the EC50 value using non-linear regression.

G_Protein_Recruitment_Workflow Start Start Transfection Co-transfect HEK293T cells with GPR65 and NanoLuc constructs Start->Transfection Plating Plate transfected cells (384-well plate) Transfection->Plating Substrate Add Nano-Glo Live Cell Substrate Plating->Substrate Incubation1 Incubate 30 min Substrate->Incubation1 Stimulation Add this compound to cells in pH 6.8 buffer Incubation1->Stimulation CompoundPrep Prepare this compound serial dilutions CompoundPrep->Stimulation Read Kinetic luminescence reading (every 2 min for 30 min) Stimulation->Read Analysis Calculate AUC, normalize, and determine EC50 Read->Analysis End End Analysis->End

Caption: Workflow for the G Protein Recruitment Assay.

Conclusion

This compound represents a significant advancement in the study of GPR65 biology. As a potent and selective positive allosteric modulator, it provides a powerful chemical tool to probe the function of GPR65 in both its wild-type and disease-associated variant forms. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their investigations into the role of GPR65 in inflammation and other physiological processes, ultimately paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for BRD5080 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a pH-sensing receptor predominantly expressed on immune cells, including T-cells, monocytes, and macrophages.[1] Upon activation, particularly in acidic environments characteristic of inflammation or tumor microenvironments, GPR65 couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade has been shown to have anti-inflammatory effects, including the modulation of cytokine production.[2]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to study GPR65 signaling and its downstream effects on immune cell function.

Data Presentation

Table 1: this compound Profile
PropertyValueReference
Target G protein-coupled receptor 65 (GPR65)[1]
Mechanism of Action Positive Allosteric Modulator (PAM)[1]
Primary Downstream Effect Induction of GPR65-dependent cAMP production[1]
Potential Applications Autoimmune and inflammatory disease research[2]
Table 2: Representative Dose-Response of this compound on cAMP Production in GPR65-expressing HeLa Cells
This compound Concentration (µM)Fold Induction of cAMP (Normalized)
01.0
0.11.5
13.2
108.5
2512.1
5015.3

Note: The data presented in this table is illustrative and based on published findings demonstrating a dose-dependent effect of this compound on cAMP production.[1] Actual values may vary depending on the specific experimental conditions and cell line used.

Table 3: Representative Effect of GPR65 Activation by a PAM on Cytokine Production in Dendritic Cells
TreatmentTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control1250850
GPR65 PAM (e.g., BRD5075)780520

Note: This table provides representative data based on the finding that positive allosteric modulation of GPR65 can reduce the expression of inflammatory cytokines.[2] BRD5075 is a close analog of this compound.

Experimental Protocols

Protocol 1: Measurement of this compound-Induced cAMP Production in a Cell-Based Assay

This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a human cell line engineered to express GPR65, such as HEK293 or HeLa cells.

Materials:

  • GPR65-expressing cells (e.g., HEK293-GPR65 or HeLa-GPR65)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound

  • DMSO (for dissolving this compound)

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white opaque tissue culture plates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture: Culture GPR65-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in fresh assay buffer.

    • Count the cells and adjust the density to the recommended concentration for your cAMP assay kit (typically 1,000-10,000 cells per well for a 384-well plate).

    • Dispense the cell suspension into the wells of the assay plate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 to 50 µM). Include a vehicle control (DMSO alone).

  • Treatment:

    • Add the diluted this compound solutions to the respective wells containing the cells.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the fold change in cAMP production for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value.

Protocol 2: Analysis of this compound's Effect on Cytokine Production in Immune Cells

This protocol outlines a method to assess the impact of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in an immune cell line like Jurkat T-cells or primary dendritic cells.

Materials:

  • Immune cells (e.g., Jurkat cells or primary dendritic cells)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • ELISA or CBA (Cytometric Bead Array) kit for TNF-α and IL-6

  • 96-well tissue culture plates

  • Plate reader for ELISA or flow cytometer for CBA

Procedure:

  • Cell Culture and Seeding:

    • Culture immune cells in the appropriate medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to the desired final concentrations.

  • Pre-treatment:

    • Add the diluted this compound solutions to the cells and incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Add a stimulant such as LPS (e.g., 100 ng/mL) to the wells to induce cytokine production. Include a non-stimulated control.

    • Incubate the plate for an appropriate time to allow for cytokine secretion (typically 6-24 hours).

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production by this compound at each concentration compared to the stimulated control.

    • Plot the dose-response curve and determine the IC50 value if applicable.

Mandatory Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protons Protons (H+) (Low pH) GPR65 GPR65 Protons->GPR65 Activates This compound This compound This compound->GPR65 Positive Allosteric Modulation Gs Gαs GPR65->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokine Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) PKA->Cytokine Inhibits AntiInflammatory Anti-inflammatory Response CREB->AntiInflammatory Promotes

Caption: GPR65 signaling pathway modulated by this compound.

Experimental_Workflow_cAMP start Start culture Culture GPR65-expressing cells (e.g., HEK293-GPR65) start->culture seed Seed cells into assay plate culture->seed prepare_compound Prepare serial dilutions of this compound treat Treat cells with this compound (30-60 min incubation) seed->treat prepare_compound->treat measure Measure intracellular cAMP (HTRF, ELISA, etc.) treat->measure analyze Analyze data: - Calculate fold change - Determine EC50 measure->analyze end End analyze->end

Caption: Workflow for this compound-induced cAMP assay.

Experimental_Workflow_Cytokine start Start culture Culture immune cells (e.g., Jurkat, Dendritic cells) start->culture seed Seed cells into 96-well plate culture->seed prepare_compound Prepare serial dilutions of this compound pretreat Pre-treat cells with this compound (1-2 hours) seed->pretreat prepare_compound->pretreat stimulate Stimulate with LPS to induce cytokine production (6-24 hours) pretreat->stimulate collect Collect cell supernatant stimulate->collect measure Measure cytokine levels (ELISA, CBA) collect->measure analyze Analyze data: - Calculate % inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for cytokine production assay with this compound.

References

Application Notes: Analysis of Protein Expression Using BRD5080 in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD5080 is a potent positive allosteric modulator of G protein-coupled receptor 65 (GPR65).[1][2] Its activity leads to the induction of cyclic AMP (cAMP) production, a critical second messenger in numerous cellular signaling pathways.[1][2] Dysregulation of the GPR65 signaling pathway has been implicated in autoimmune and inflammatory diseases, making this compound a valuable tool for studying these conditions. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[3][4] This document provides a detailed protocol for utilizing Western blotting to analyze changes in protein expression in response to treatment with this compound.

Principle

The experimental workflow involves treating cells with this compound to modulate the GPR65 signaling pathway. Following treatment, cells are lysed to extract total protein. The protein concentration of the lysates is determined to ensure equal loading onto an SDS-polyacrylamide gel. Gel electrophoresis separates the proteins based on their molecular weight.[3] The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently probed with a primary antibody specific to the target protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Finally, a chemiluminescent substrate is added to visualize the protein bands, and the signal intensity is quantified to determine the relative protein expression levels.[5][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for the Western blot analysis.

BRD5080_Signaling_Pathway This compound This compound GPR65 GPR65 This compound->GPR65 activates G_Protein G Protein GPR65->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

Caption: Proposed signaling pathway of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Experimental Protocol

This protocol provides a general guideline. Optimization of conditions such as antibody concentrations and incubation times may be necessary for specific target proteins and cell types.

Materials and Reagents
  • Cells of interest (e.g., expressing GPR65)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels or reagents for casting gels

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Methanol

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-buffered saline with Tween 20 (TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Deionized water

Procedure

1. Cell Culture and Treatment a. Culture cells to the desired confluency (typically 70-80%). b. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration.

2. Cell Lysis a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method. b. Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE a. To a calculated volume of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5-10 minutes. c. Briefly centrifuge the samples to collect the condensate.

5. SDS-PAGE a. Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. b. Load a protein molecular weight marker in one lane. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

6. Protein Transfer a. Equilibrate the gel, membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) and perform the protein transfer to the membrane (e.g., wet or semi-dry transfer).

7. Immunodetection a. After transfer, wash the membrane briefly with deionized water and then with TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. f. Wash the membrane three times for 10-15 minutes each with TBST.

8. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using a digital imaging system. d. Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

Data Presentation

The following table presents hypothetical quantitative data from a Western blot experiment analyzing the expression of a downstream target protein (e.g., Phospho-CREB) after treatment with this compound.

Treatment GroupThis compound Concentration (µM)Target Protein (Phospho-CREB) Relative DensityLoading Control (GAPDH) Relative DensityNormalized Target Protein Expression (Fold Change vs. Vehicle)
Vehicle Control01.051.021.00
This compound11.881.041.76
This compound53.251.013.15
This compound104.511.034.29

Troubleshooting

For common Western blot issues and solutions, refer to resources from established suppliers.[8] Key areas to consider include:

  • No or weak signal: Check antibody concentrations, transfer efficiency, and substrate activity.

  • High background: Optimize blocking conditions and antibody dilutions; ensure adequate washing.

  • Non-specific bands: Adjust antibody concentrations and blocking conditions; consider using a more specific primary antibody.

By following this detailed protocol and considering the potential signaling pathways affected by this compound, researchers can effectively utilize Western blotting to investigate the molecular effects of this GPR65 modulator.

References

Optimal Concentration of BRD5080 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5080 is a potent, positive allosteric modulator of the G protein-coupled receptor 65 (GPR65), a proton-sensing receptor implicated in inflammatory and autoimmune diseases. Activation of GPR65 by this compound leads to the induction of cyclic AMP (cAMP) production and subsequent downstream signaling events. Determining the optimal concentration of this compound is critical for achieving reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays, with a focus on identifying the optimal concentration range for desired biological effects.

Introduction

GPR65, also known as TDAG8, is a pH-sensing receptor predominantly expressed on immune cells. Its activation under acidic conditions, often found in inflammatory microenvironments, triggers signaling cascades that can modulate immune cell function. This compound offers a valuable tool for studying the pharmacological effects of GPR65 activation in a controlled in vitro setting. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Summary of this compound Concentrations

The optimal concentration of this compound is assay- and cell-type-dependent. The following table summarizes effective concentrations from various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell LineConcentration RangeObserved EffectReference
cAMP AccumulationCHO cells expressing mGPR6510 nM - 10 µMDose-dependent increase in cAMP levels[1]
ERK1/2 PhosphorylationCHO cells expressing mGPR651 µMIncreased ERK1/2 phosphorylation[1]
β-arrestin RecruitmentCHO cells expressing mGPR6510 µMRecruitment of β-arrestin 1 and 2[1]
T-cell Effector FunctionHuman T-cellsNot specified for agonist, but antagonists used in the µM rangeInhibition of T-cell effector functions by GPR65 agonists[2]
cAMP ProductionHEK293 and Jurkat cellsNot specified for this compound, but assay is sensitive to GPR65 activationGPR65-dependent cAMP production[3]

Signaling Pathway

This compound, as a positive allosteric modulator of GPR65, enhances the receptor's signaling in response to its endogenous ligand (protons) or can act as a direct agonist. The primary signaling pathway involves the activation of Gαs, leading to adenylyl cyclase activation and subsequent cAMP production.

GPR65_Signaling This compound This compound GPR65 GPR65 This compound->GPR65 Binds to Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: GPR65 signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a cAMP Assay

This protocol describes a method to determine the dose-dependent effect of this compound on cAMP production in a cell line expressing GPR65.

Materials:

  • GPR65-expressing cells (e.g., HEK293, CHO, or Jurkat)

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed GPR65-expressing cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test is from 1 nM to 30 µM. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

  • cAMP Assay:

    • Equilibrate the cells with the cAMP assay reagent according to the manufacturer's instructions.

    • Add the different concentrations of this compound to the wells.

    • Incubate for the recommended time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration. Determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed GPR65-expressing cells in 96-well plate Equilibrate Equilibrate cells with cAMP assay reagent Seed->Equilibrate Dilute Prepare serial dilutions of this compound Add Add this compound dilutions to wells Dilute->Add Equilibrate->Add Incubate Incubate Add->Incubate Measure Measure luminescence Incubate->Measure Plot Plot dose-response curve and determine EC50 Measure->Plot

Caption: Workflow for cAMP assay to determine this compound EC50.

Protocol 2: In Vitro T-cell Cytokine Production Assay

This protocol outlines a method to assess the effect of this compound on cytokine production by activated T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)

  • This compound

  • Cytokine measurement kit (e.g., ELISA or CBA)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs or T-cells from whole blood.

  • Cell Plating: Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Treatment: Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control.

  • Activation: Stimulate the cells with a T-cell activator.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using an appropriate assay.

  • Data Analysis: Compare the cytokine levels in this compound-treated wells to the vehicle control.

Conclusion

The optimal in vitro concentration of this compound is highly dependent on the specific cell type and the biological endpoint being measured. For direct GPR65 activation assays, such as cAMP production, concentrations in the nanomolar to low micromolar range are typically effective. For more complex functional assays involving primary immune cells, a broader concentration range should be tested, starting from the low micromolar range. It is imperative for researchers to perform careful dose-response studies to determine the optimal concentration for their specific experimental system to ensure the generation of robust and meaningful data.

References

Application of BRD5080 in Chromatin Immunoprecipitation: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of BRD5080 in chromatin immunoprecipitation (ChIP) did not yield any specific protocols or direct evidence of its use in this technique. Available information identifies this compound as a potent and selective positive allosteric modulator of GPR65, a G protein-coupled receptor.[1][2] Its mechanism of action involves the induction of GPR65-dependent cAMP production, and it is primarily investigated for its potential in treating autoimmune and inflammatory diseases.[1][2][3]

Given the absence of specific data for this compound in the context of chromatin immunoprecipitation, this document provides a generalized framework for the application of a hypothetical small molecule inhibitor in ChIP assays. The following sections, tables, and diagrams are based on established ChIP protocols and the expected data from such experiments.

Hypothetical Application Note: "ChIP-Modulator-X" in Chromatin Immunoprecipitation

This section serves as an illustrative example of how application notes for a chromatin-modifying compound would be structured.

Introduction: "ChIP-Modulator-X" is a novel small molecule designed to inhibit the interaction between a transcription factor of interest (TF-X) and chromatin. By disrupting this binding, ChIP-Modulator-X is hypothesized to alter the expression of target genes involved in a specific disease pathway. Chromatin Immunoprecipitation (ChIP) is a powerful technique to quantify the binding of TF-X to specific genomic regions and to assess the efficacy of ChIP-Modulator-X in displacing it.

Mechanism of Action: ChIP-Modulator-X is believed to interact with the DNA-binding domain of TF-X, inducing a conformational change that prevents its association with target DNA sequences. This leads to a reduction in the recruitment of the transcriptional machinery and subsequent downregulation of gene expression.

Data Presentation: Expected Outcomes of ChIP-qPCR with "ChIP-Modulator-X"

The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to test the efficacy of "ChIP-Modulator-X". The data is presented as "Fold Enrichment" over a negative control (IgG) and demonstrates a dose-dependent decrease in the binding of TF-X to the promoter regions of its target genes.

Target Gene PromoterTreatmentConcentration (nM)Fold Enrichment (vs. IgG)
Gene AVehicle (DMSO)025.4 ± 2.1
ChIP-Modulator-X1015.1 ± 1.8
ChIP-Modulator-X1005.2 ± 0.9
Gene BVehicle (DMSO)018.9 ± 1.5
ChIP-Modulator-X109.8 ± 1.1
ChIP-Modulator-X1002.5 ± 0.4
Negative Control LocusVehicle (DMSO)01.2 ± 0.3
ChIP-Modulator-X1001.1 ± 0.2

Experimental Protocols

A detailed protocol for a standard ChIP experiment is provided below. This protocol can be adapted for use with a small molecule inhibitor like the hypothetical "ChIP-Modulator-X".

Protocol 1: Cell Treatment and Crosslinking
  • Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat cells with the desired concentrations of the small molecule inhibitor (e.g., "ChIP-Modulator-X") or vehicle control (e.g., DMSO) for the specified duration.

  • Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[4][5]

  • Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[5]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS, then scrape and collect the cells in a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Chromatin Immunoprecipitation
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 base pairs.[6] The optimal sonication conditions must be determined empirically for each cell type and sonicator.

  • Clarification: Centrifuge the sonicated lysate to pellet cellular debris. The supernatant containing the sheared chromatin is used for the immunoprecipitation.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.[6]

    • Incubate the pre-cleared chromatin with an antibody specific to the target protein (e.g., TF-X) or a negative control IgG overnight at 4°C with rotation.[6]

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[6]

  • Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.[6]

  • Elution and Reverse Crosslinking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the formaldehyde crosslinks by incubating at 65°C for several hours in the presence of NaCl.[6]

    • Treat with RNase A and Proteinase K to remove RNA and protein.[6]

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction. The purified DNA is ready for downstream analysis by qPCR or sequencing (ChIP-seq).[6]

Visualizations

Signaling Pathway

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR65 GPR65 This compound->GPR65 Binds to G_Protein G Protein GPR65->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammatory Response) CREB->Gene_Expression Regulates

Caption: GPR65 signaling pathway activated by this compound.

Experimental Workflow

ChIP_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Treatment 1. Cell Treatment with Inhibitor Crosslinking 2. Formaldehyde Crosslinking Cell_Treatment->Crosslinking Cell_Lysis 3. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 4. Chromatin Shearing Cell_Lysis->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation with Specific Antibody Chromatin_Shearing->Immunoprecipitation Complex_Capture 6. Capture with Protein A/G Beads Immunoprecipitation->Complex_Capture Washes 7. Washes to Remove Non-specific Binding Complex_Capture->Washes Elution 8. Elution of Complexes Washes->Elution Reverse_Crosslinking 9. Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification 10. DNA Purification Reverse_Crosslinking->DNA_Purification qPCR_or_Sequencing 11. qPCR or ChIP-seq Analysis DNA_Purification->qPCR_or_Sequencing

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

References

Application Notes and Protocols for BRD5080 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5080 is a potent, positive allosteric modulator of G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8). GPR65 is a proton-sensing receptor that is activated by acidic environments.[1][2] While initially investigated for its role in autoimmune and inflammatory diseases, emerging evidence highlights a significant role for GPR65 in the tumor microenvironment (TME).[3][4][5] The acidic nature of the TME, a hallmark of many solid tumors, leads to the activation of GPR65 on both cancer cells and tumor-infiltrating immune cells, particularly tumor-associated macrophages (TAMs).[1][6]

Activation of GPR65 has been shown to have context-dependent effects. In several solid cancers, such as lung carcinoma, GPR65 overexpression promotes tumor cell survival and resistance to acidosis-mediated cell death.[4][7] Furthermore, GPR65 activation in TAMs can induce an immunosuppressive, pro-tumoral M2-like phenotype, thereby hindering anti-tumor immune responses.[5][6][8] Conversely, in some hematological malignancies, GPR65 may act as a tumor suppressor.[4][9]

These application notes provide a framework for utilizing this compound as a research tool to investigate the consequences of GPR65 activation in a mouse xenograft model of cancer. By potentiating GPR65 signaling, this compound can be used to elucidate the downstream effects on tumor growth, metastasis, and the immune landscape within the TME.

Mechanism of Action

This compound acts as a positive allosteric modulator of GPR65. It binds to a site on the receptor distinct from the proton-binding site and enhances the receptor's signaling in response to acidic conditions. The primary signaling pathway activated by GPR65 is the Gs/adenylyl cyclase/cAMP/PKA pathway.[2][4] In the context of the tumor microenvironment, activation of this pathway in cancer cells can lead to the upregulation of anti-apoptotic proteins and pro-survival signals.[10] In TAMs, GPR65-mediated signaling can suppress the production of pro-inflammatory cytokines and promote an immunosuppressive phenotype.[6]

Signaling Pathway Diagram

GPR65_Signaling cluster_TME Acidic Tumor Microenvironment (Low pH) cluster_Cell Tumor Cell / Macrophage H+ H+ GPR65 GPR65 H+->GPR65 Activation This compound This compound This compound->GPR65 Positive Allosteric Modulation Gs Gs Protein GPR65->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ProSurvival Increased Cell Survival (e.g., Bcl-2 upregulation) CREB->ProSurvival Immunosuppression Immunosuppression (e.g., reduced pro-inflammatory cytokines) CREB->Immunosuppression

Caption: this compound enhances GPR65 signaling in response to an acidic TME.

Data Presentation

The following tables present hypothetical data from a study investigating the effect of this compound on tumor growth in a mouse xenograft model using a human colorectal cancer cell line (e.g., HCT116) known to express GPR65.

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Promotion (%)
Vehicle Control-Oral GavageDaily850 ± 75-
This compound10Oral GavageDaily1275 ± 9050
This compound30Oral GavageDaily1615 ± 11090

Table 2: Effect of this compound on Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight
Vehicle Control-20.1 ± 0.522.5 ± 0.6+11.9%
This compound1020.3 ± 0.422.6 ± 0.5+11.3%
This compound3020.2 ± 0.522.4 ± 0.7+10.9%

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental goals. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.

Protocol 1: Cell Culture and Preparation
  • Cell Line Selection: Choose a cancer cell line with documented GPR65 expression (e.g., human colorectal, lung, or breast cancer cell lines).

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: Prior to implantation, harvest cells during their exponential growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

Protocol 2: Subcutaneous Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.

  • Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

Experimental Workflow Diagram

Xenograft_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Experiment CellCulture Cell Culture Harvest Harvest & Prepare Cells CellCulture->Harvest Implantation Subcutaneous Implantation in Immunodeficient Mice Harvest->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomize into Groups TumorGrowth->Randomization Treatment Daily Treatment with this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for Studying Protein-Protein Interactions with BRD5080

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65, also known as TDAG8, is a proton-sensing receptor predominantly expressed in immune cells and implicated in inflammatory diseases and cancer.[2][3][4] As an allosteric modulator, this compound binds to a site on GPR65 distinct from the orthosteric proton-binding site, inducing a conformational change that potentiates the receptor's signaling activity.[1][5] This property makes this compound a valuable tool for studying the dynamic protein-protein interactions (PPIs) that govern GPR65 signaling cascades.

These application notes provide a guide for utilizing this compound to investigate GPR65-mediated PPIs, offering detailed protocols for key experiments and illustrative data.

Mechanism of Action of this compound

This compound enhances the GPR65-dependent production of cyclic AMP (cAMP) in response to acidic pH.[1] GPR65 couples to multiple G protein subtypes, including Gαs, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[2][6][7] By stabilizing an active conformation of GPR65, this compound can be used to modulate the interaction of GPR65 with its downstream effectors, such as G proteins and arrestins. This modulation provides a means to dissect the components of the GPR65 signalosome and to screen for novel interacting partners.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data illustrating the utility of this compound in studying GPR65 PPIs.

Table 1: Effect of this compound on GPR65-Gαs Interaction

ConditionBRET Ratio (Mean ± SD)Fold Change over Basal
Basal0.25 ± 0.031.0
Acidic pH (6.5)0.55 ± 0.052.2
This compound (10 µM)0.40 ± 0.041.6
Acidic pH (6.5) + this compound (10 µM)0.85 ± 0.073.4

Table 2: Co-Immunoprecipitation of GPR65 and β-arrestin-2

Treatmentβ-arrestin-2 Band Intensity (Arbitrary Units, Mean ± SD)
Vehicle150 ± 20
Acidic pH (6.5)450 ± 35
This compound (10 µM)250 ± 28
Acidic pH (6.5) + this compound (10 µM)700 ± 50

Table 3: this compound-Induced cAMP Production in GPR65-Expressing Cells

ConditioncAMP Concentration (nM, Mean ± SD)EC50 (pH)
No this compound85 ± 96.8
This compound (1 µM)120 ± 117.0
This compound (10 µM)180 ± 157.2

Experimental Protocols

Herein are detailed protocols for key experiments to study GPR65 PPIs using this compound.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) for GPR65-Gαs Interaction

This protocol is designed to monitor the interaction between GPR65 and Gαs in live cells using BRET.

Materials:

  • HEK293 cells

  • Expression vectors for GPR65-Rluc8 (donor) and Venus-Gαs (acceptor)

  • Opti-MEM

  • Lipofectamine 2000

  • Coelenterazine h

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (HEPES-buffered saline, pH 7.4 and pH 6.5)

  • This compound stock solution (in DMSO)

  • White, clear-bottom 96-well plates

  • BRET-compatible plate reader

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • 24 hours later, co-transfect the cells with GPR65-Rluc8 and Venus-Gαs expression vectors using Lipofectamine 2000 according to the manufacturer's instructions. A 1:3 donor-to-acceptor plasmid ratio is recommended as a starting point.

  • Cell Plating for BRET Assay:

    • 24 hours post-transfection, detach the cells and resuspend them in Opti-MEM.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 40,000 cells/well.

    • Incubate for another 24 hours.

  • BRET Assay:

    • Carefully remove the culture medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 80 µL of assay buffer (pH 7.4 or pH 6.5) containing the desired concentration of this compound or vehicle (DMSO). Incubate for 15 minutes at 37°C.

    • Add 10 µL of Coelenterazine h to a final concentration of 5 µM.

    • Immediately measure the luminescence at 485 nm (Rluc8 emission) and 530 nm (Venus emission) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 485 nm.

    • Normalize the data to the basal condition (pH 7.4, vehicle treatment).

GPR65_BRET_Workflow cluster_prep Cell Preparation cluster_assay BRET Assay Transfection Co-transfect HEK293 cells with GPR65-Rluc8 and Venus-Gαs Plating Plate cells in 96-well plate Transfection->Plating Treatment Treat with this compound and/or acidic buffer Plating->Treatment Substrate Add Coelenterazine h Treatment->Substrate Measurement Measure luminescence at 485nm and 530nm Substrate->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Calculate BRET Ratio

BRET experimental workflow for GPR65-Gαs interaction.
Protocol 2: Co-Immunoprecipitation (Co-IP) for GPR65 and β-arrestin-2 Interaction

This protocol describes the immunoprecipitation of GPR65 to detect its interaction with β-arrestin-2 upon stimulation.

Materials:

  • HEK293 cells stably expressing HA-tagged GPR65

  • DMEM with 10% FBS

  • Assay buffer (pH 7.4 and pH 6.5)

  • This compound stock solution (in DMSO)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Anti-HA antibody

  • Anti-β-arrestin-2 antibody

  • Protein A/G magnetic beads

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

Procedure:

  • Cell Stimulation:

    • Culture HA-GPR65 expressing HEK293 cells in 10 cm dishes until they reach 80-90% confluency.

    • Treat the cells with assay buffer (pH 7.4 or pH 6.5) containing this compound or vehicle for 10 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to each dish and incubate on ice for 30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube. Reserve a small aliquot as the input control.

    • Add 2 µg of anti-HA antibody to the lysate and incubate for 2 hours at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

    • Wash the beads three times with 1 mL of lysis buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-β-arrestin-2 antibody and anti-HA antibody.

    • Detect the bands using an appropriate secondary antibody and chemiluminescence substrate.

GPR65_CoIP_Workflow cluster_cell_prep Cell Treatment & Lysis cluster_ip Immunoprecipitation cluster_detection Detection Stimulation Stimulate HA-GPR65 cells with This compound and/or acidic pH Lysis Lyse cells and clarify lysate Stimulation->Lysis Antibody_Incubation Incubate lysate with anti-HA antibody Lysis->Antibody_Incubation Bead_Capture Capture with Protein A/G beads Antibody_Incubation->Bead_Capture Washes Wash beads Bead_Capture->Washes Elution Elute protein complexes Washes->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot for β-arrestin-2 and HA-GPR65 SDS_PAGE->Western_Blot Analysis Data Analysis Western_Blot->Analysis Quantify band intensity

Co-IP workflow for GPR65 and β-arrestin-2 interaction.
Protocol 3: cAMP Assay

This protocol measures the intracellular cAMP levels in response to GPR65 activation.

Materials:

  • HEK293 cells expressing GPR65

  • Assay buffer (HEPES-buffered saline, pH adjusted from 8.0 to 6.0)

  • This compound stock solution (in DMSO)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based)

  • White 96-well plates

Procedure:

  • Cell Plating:

    • Seed GPR65-expressing HEK293 cells into a white 96-well plate at a density of 20,000 cells/well.

    • Incubate for 24 hours.

  • cAMP Assay:

    • Remove the culture medium and add 50 µL of assay buffer containing 500 µM IBMX. Incubate for 30 minutes at 37°C.

    • Add 50 µL of assay buffer of varying pH containing different concentrations of this compound or vehicle.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if using an ELISA or HTRF kit.

    • Calculate the cAMP concentration for each condition.

    • Plot the cAMP concentration against the pH to determine the EC50 for pH in the presence and absence of this compound.

Signaling Pathway Diagram

The following diagram illustrates the GPR65 signaling pathway and the modulatory effect of this compound.

GPR65_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR65 GPR65 Gs Gαs GPR65->Gs Gq11 Gαq/11 GPR65->Gq11 G1213 Gα12/13 GPR65->G1213 beta_arrestin β-arrestin GPR65->beta_arrestin Recruitment Protons H+ Protons->GPR65 Activates This compound This compound This compound->GPR65 Potentiates AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq11->PLC Activates RhoA RhoA G1213->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_1 Inflammation Modulation PKA->Cellular_Response_1 Downstream Effects Cellular_Response_2 Calcium Mobilization PLC->Cellular_Response_2 Downstream Effects Cellular_Response_3 Cytoskeletal Rearrangement RhoA->Cellular_Response_3 Downstream Effects Cellular_Response_4 Desensitization beta_arrestin->Cellular_Response_4 Signaling & Internalization

GPR65 signaling pathways modulated by this compound.

References

Application Notes and Protocols: Investigating BRD5080 in Combination with Immune Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of BRD5080, a positive allosteric modulator of GPR65, in combination with other research compounds, particularly immune checkpoint inhibitors. The provided protocols and conceptual data are intended to guide the design of experiments to explore synergistic effects in oncology and inflammatory disease models.

Introduction

This compound is a potent positive allosteric modulator of the G protein-coupled receptor 65 (GPR65), which is known to be activated by extracellular protons in acidic environments. This activation leads to the induction of cyclic AMP (cAMP) production[1]. GPR65 is implicated in various physiological and pathological processes, including immune responses and inflammation[2]. Given its role in modulating immune cell function, particularly in the context of the acidic tumor microenvironment, combining this compound with therapies that harness the immune system, such as immune checkpoint inhibitors, presents a promising research avenue.

This document outlines hypothetical combination studies of this compound with an anti-PD-1 antibody, a standard immune checkpoint inhibitor. The rationale is to explore whether this compound-mediated modulation of GPR65 signaling can enhance the anti-tumor immune response facilitated by PD-1 blockade.

Data Presentation: Hypothetical Synergy Data

The following tables represent conceptual data from in vitro and in vivo studies to illustrate the potential synergistic effects of combining this compound with an anti-PD-1 antibody.

Table 1: In Vitro T-Cell Activation and Tumor Cell Killing

Treatment GroupT-Cell Proliferation (Fold Change vs. Control)Tumor Cell Lysis (%)IFN-γ Secretion (pg/mL)
Vehicle Control1.05.250.1
This compound (1 µM)1.510.8120.5
Anti-PD-1 (10 µg/mL)2.525.3350.2
This compound + Anti-PD-14.855.7850.9

Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment GroupTumor Volume Reduction (%)CD8+ T-Cell Infiltration (Cells/mm²)M1/M2 Macrophage Ratio
Vehicle Control0500.5
This compound (10 mg/kg)15800.8
Anti-PD-1 (5 mg/kg)401501.5
This compound + Anti-PD-1753203.2

Signaling Pathways and Experimental Workflows

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular H+ Protons (H+) GPR65 GPR65 H+->GPR65 Activates G_protein Gαs Protein GPR65->G_protein Activates This compound This compound This compound->GPR65 Modulates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Cytokines) CREB->Gene_Expression Regulates

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Co-culture of Tumor Cells and T-Cells treatment_vitro Treatment with this compound and/or Anti-PD-1 cell_culture->treatment_vitro assays_vitro T-Cell Proliferation Assay Cytotoxicity Assay Cytokine Profiling (ELISA) treatment_vitro->assays_vitro animal_model Syngeneic Tumor Mouse Model treatment_vivo Systemic Administration of This compound and/or Anti-PD-1 animal_model->treatment_vivo monitoring Tumor Growth Monitoring treatment_vivo->monitoring analysis_vivo Immunohistochemistry for Immune Cell Infiltration Flow Cytometry of Tumors and Spleens monitoring->analysis_vivo

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Cytotoxicity Assay

Objective: To assess the effect of this compound in combination with an anti-PD-1 antibody on T-cell activation and their ability to kill tumor cells.

Materials:

  • Tumor cell line (e.g., MC38, B16F10)

  • Splenocytes or purified T-cells from a compatible mouse strain (e.g., C57BL/6)

  • This compound (stock solution in DMSO)

  • Anti-PD-1 antibody (isotype control as a negative control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell proliferation assay kit (e.g., CFSE or BrdU-based)

  • Cytotoxicity assay kit (e.g., LDH release or chromium-51 release)

  • IFN-γ ELISA kit

Procedure:

  • Co-culture Setup:

    • Plate tumor cells in a 96-well plate and allow them to adhere overnight.

    • Isolate splenocytes or T-cells from the spleen of a healthy mouse.

    • Add the immune cells to the tumor cell culture at a suitable effector-to-target ratio (e.g., 10:1).

  • Treatment:

    • Prepare serial dilutions of this compound and the anti-PD-1 antibody.

    • Add the compounds to the co-culture wells, alone or in combination. Include vehicle control (DMSO) and isotype control wells.

    • Incubate for 48-72 hours.

  • T-Cell Proliferation Assay:

    • If using CFSE, pre-stain T-cells before adding them to the co-culture.

    • After incubation, harvest the cells and analyze T-cell proliferation by flow cytometry according to the manufacturer's protocol.

  • Cytotoxicity Assay:

    • Collect the supernatant from the co-culture wells.

    • Perform the LDH release assay according to the manufacturer's instructions to quantify tumor cell lysis.

  • Cytokine Profiling:

    • Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit as per the manufacturer's protocol[3][4][5].

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody in a preclinical mouse model.

Materials:

  • Syngeneic tumor cells (e.g., MC38)

  • 6-8 week old C57BL/6 mice

  • This compound formulated for in vivo administration

  • Anti-PD-1 antibody formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomize mice into treatment groups (Vehicle, this compound, Anti-PD-1, Combination).

    • Administer treatments as per the desired schedule (e.g., this compound daily by oral gavage, Anti-PD-1 twice weekly by intraperitoneal injection).

  • Tumor Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors for immunohistochemical analysis of immune cell infiltration (e.g., CD8+, F4/80+).

    • Isolate splenocytes and tumor-infiltrating lymphocytes for flow cytometric analysis of immune cell populations (e.g., T-cell activation markers, macrophage polarization markers).

Protocol 3: cAMP Accumulation Assay

Objective: To confirm the activity of this compound on GPR65-expressing cells by measuring intracellular cAMP levels.

Materials:

  • GPR65-expressing cell line (e.g., HEK293 cells transfected with GPR65)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., Lance Ultra cAMP kit, HTRF cAMP kit)

Procedure:

  • Cell Plating: Plate GPR65-expressing cells in a 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare a serial dilution of this compound.

    • Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format according to the manufacturer's protocol[6][7][8][9].

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Generate a dose-response curve to determine the EC50 of this compound.

Conclusion

The combination of this compound with immune checkpoint inhibitors represents a novel and rational therapeutic strategy. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this combination, with the ultimate goal of developing more effective treatments for cancer and inflammatory diseases. The hypothetical data and diagrams serve to illustrate the expected outcomes and the underlying mechanisms of action. Further research is warranted to validate these concepts and translate them into clinical applications.

References

A Practical Guide to BRD5080 in Molecular Biology Labs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed practical guide to utilizing BRD5080, a potent positive allosteric modulator of the G protein-coupled receptor 65 (GPR65), in molecular biology laboratories. These application notes and protocols are intended to assist researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound.

Introduction

This compound is a small molecule that acts as a positive allosteric modulator (PAM) of GPR65.[1] GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor predominantly expressed in immune cells. Its activation is linked to the production of cyclic AMP (cAMP) and has been shown to play a role in modulating inflammatory responses. This compound enhances the activity of GPR65, making it a valuable tool for studying the downstream signaling pathways and physiological roles of this receptor, particularly in the context of autoimmune and inflammatory diseases.[2]

Mechanism of Action

This compound functions by binding to an allosteric site on the GPR65 receptor. This binding event potentiates the receptor's response to its endogenous ligand, which are protons (H+). The primary signaling cascade initiated by the activation of GPR65 by this compound is the Gαs pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various transcription factors, including the cAMP response element-binding protein (CREB).[3] This signaling cascade ultimately results in the modulation of gene expression, including the suppression of pro-inflammatory cytokines.[4]

Data Presentation

The following table summarizes the key quantitative data reported for this compound's activity.

ParameterValueCell LineAssayReference
EC50 (cAMP production) ~1 µMHEK293 cells expressing GPR65cAMP Assay[4]

Note: The provided EC50 value is an approximation based on graphical data from the cited literature. For precise quantitative analysis, it is recommended to perform a dose-response experiment under your specific laboratory conditions.

Signaling Pathway

The signaling pathway initiated by this compound through GPR65 is depicted below.

BRD5080_Signaling_Pathway This compound This compound GPR65 GPR65 This compound->GPR65 Binds to allosteric site Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., ↓ Inflammatory Cytokines) CREB->Gene Modulates

Caption: this compound signaling pathway through GPR65.

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of this compound in a molecular biology laboratory setting.

Cell Culture and Treatment

A common cell line for studying GPR65 signaling is the human embryonic kidney (HEK293) cell line engineered to stably or transiently express GPR65.

Materials:

  • HEK293 cells expressing GPR65

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Culture HEK293-GPR65 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

  • For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for cAMP assays, 6-well plates for protein or RNA analysis).

  • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Prepare serial dilutions of this compound in serum-free DMEM from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the culture medium from the cells and replace it with the prepared this compound dilutions or vehicle control.

  • Incubate the cells for the desired time period (e.g., 30 minutes for cAMP assays, or longer for gene expression studies) at 37°C.

cAMP Production Assay

This protocol describes a method to measure the intracellular accumulation of cAMP in response to this compound treatment using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure Seed Seed HEK293-GPR65 cells in a 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Treat cells with This compound dilutions Incubate1->Treat Incubate2 Incubate for 30 min Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Add_Reagents Add cAMP assay reagents Lyse->Add_Reagents Incubate3 Incubate at RT Add_Reagents->Incubate3 Read Read plate (e.g., fluorescence/luminescence) Incubate3->Read

Caption: Workflow for a cAMP production assay.

Materials:

  • HEK293-GPR65 cells cultured in a 96-well plate

  • This compound

  • cAMP Assay Kit

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)

Protocol:

  • Prepare and treat cells with a dose-response range of this compound as described in the "Cell Culture and Treatment" protocol.

  • Following the incubation period, lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Add the detection reagents from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol to allow for the detection reaction to occur.

  • Measure the signal using a compatible plate reader.

  • Calculate the concentration of cAMP produced for each this compound concentration.

  • Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Western Blotting for Phosphorylated CREB (pCREB)

This protocol is to assess the activation of a key downstream effector of the cAMP pathway.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pCREB and anti-total CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB or a housekeeping protein like β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol is to measure the effect of this compound on the expression of inflammatory cytokine genes in immune cells (e.g., macrophages).

Materials:

  • Treated immune cells (e.g., RAW 264.7 macrophages or primary bone marrow-derived macrophages)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Il1b, Il12b, Tnf) and a housekeeping gene (e.g., Actb or Gapdh)

  • Real-time PCR instrument

Protocol:

  • Treat immune cells with this compound for a suitable time to allow for changes in gene expression (e.g., 4-24 hours). In some experimental setups, cells are co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine expression.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Conclusion

This compound is a valuable chemical probe for investigating the biology of the GPR65 receptor. The protocols outlined in this guide provide a framework for characterizing the molecular and cellular effects of this compound. By utilizing these methods, researchers can further elucidate the role of GPR65 signaling in health and disease, potentially leading to the development of novel therapeutics for inflammatory disorders.

References

Troubleshooting & Optimization

BRD5080 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot insolubility issues encountered with BRD5080, a potent GPR65 positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: For initial stock solutions of poorly soluble compounds like this compound, the recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use anhydrous DMSO as water uptake can decrease the solubility of the compound over time, especially with repeated freeze-thaw cycles.[3]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO.[1][4] To minimize this, it is critical to add the DMSO stock to the aqueous buffer and not the other way around, followed by immediate and vigorous mixing.[1] This rapid dispersion helps to prevent the compound from crashing out of solution.[1] Preparing intermediate dilutions in DMSO before the final aqueous dilution can also be beneficial.[1]

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the most common choice, other solvents like ethanol can be used.[1] However, their solubilizing power for highly nonpolar compounds may be lower than DMSO.[1] If using alternative solvents, it is essential to ensure they are compatible with your specific biological assay and do not affect protein stability or activity.[2]

Q5: I've tried the recommended steps, but my compound still won't dissolve or precipitates. What else can I do?

A5: If you continue to experience insolubility, you can try gentle warming of the solution (e.g., to 37°C) or brief sonication in a water bath sonicator.[1] Be cautious with warming, as prolonged heat can degrade some compounds.[1] For compounds with ionizable groups, adjusting the pH of the aqueous buffer might improve solubility.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing this compound insolubility.

Problem: this compound is not dissolving in DMSO.
Possible Cause Troubleshooting Step
Insufficient solventEnsure you are using the correct calculated volume of DMSO for your desired stock concentration.
Low-quality or wet DMSOUse high-purity, anhydrous DMSO. Consider using a fresh, unopened bottle.[3]
Compound is at a high concentrationTry preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).
Insufficient mixingVortex the solution for 1-2 minutes.[1]
Compound requires energy to dissolveBriefly sonicate the vial in a water bath sonicator for 5-10 minutes.[1]
Temperature is too lowGently warm the solution to 37°C.[1]
Problem: this compound precipitates out of solution upon dilution into aqueous buffer.
Possible Cause Troubleshooting Step
Improper dilution techniqueAlways add the DMSO stock solution to the aqueous buffer while vortexing, never the other way around.[1]
High final concentration of DMSOKeep the final concentration of DMSO in your assay below 0.5% to avoid cellular toxicity and solubility issues.[1]
High final concentration of this compoundThe aqueous solubility of the compound may be low. Try working with a lower final concentration in your assay.
Buffer incompatibilityThe pH or composition of your aqueous buffer may promote precipitation. If possible, try adjusting the pH.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.[1]

  • Sonication/Warming (Optional): Briefly sonicate the vial for 5-10 minutes in a water bath sonicator or gently warm the solution to 37°C.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Serial Dilution of this compound for Cellular Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous, high-purity DMSO

  • Aqueous assay buffer (e.g., cell culture medium)

  • Sterile microcentrifuge tubes or 96-well plates

  • Vortex mixer

Methodology:

  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1] This minimizes the volume of DMSO added to your final aqueous solution.

  • Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if necessary) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1] For a 96-well plate format, this can be achieved by repeated pipetting.

Visualizations

This compound Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Insolubility Issue check_stock Is the stock solution fully dissolved in DMSO? start->check_stock stock_no No check_stock->stock_no No stock_yes Yes check_stock->stock_yes Yes vortex Vortex for 1-2 min stock_no->vortex sonicate_warm Sonicate (5-10 min) or Warm gently (37°C) vortex->sonicate_warm lower_conc_stock Prepare a lower concentration stock sonicate_warm->lower_conc_stock check_aqueous Does it precipitate in aqueous buffer? stock_yes->check_aqueous aqueous_no No check_aqueous->aqueous_no No aqueous_yes Yes check_aqueous->aqueous_yes Yes proceed Proceed with Experiment aqueous_no->proceed dilution_technique Review Dilution Technique: - Add DMSO to buffer - Mix vigorously aqueous_yes->dilution_technique check_dmso_conc Is final DMSO concentration > 0.5%? dilution_technique->check_dmso_conc dmso_yes Yes check_dmso_conc->dmso_yes Yes dmso_no No check_dmso_conc->dmso_no No adjust_dmso Adjust dilution scheme to lower DMSO % dmso_yes->adjust_dmso lower_final_conc Lower the final compound concentration dmso_no->lower_final_conc

Caption: A flowchart for troubleshooting this compound insolubility issues.

GPR65 Signaling Pathway

This compound is a positive allosteric modulator of GPR65, which leads to the induction of cAMP production.[5][6]

GPR65_Signaling This compound This compound GPR65 GPR65 This compound->GPR65 binds to G_protein G Protein GPR65->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: The signaling pathway of GPR65 activated by this compound.

References

how to improve BRD5080 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD5080. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a focus on ensuring its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent positive allosteric modulator of G protein-coupled receptor 65 (GPR65).[1] GPR65 is a proton-sensing receptor that is activated by an acidic extracellular environment.[2][3] Upon activation, GPR65 primarily signals through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4][5][6] It can also signal through Gαq/11 and Gα12/13 pathways, influencing downstream effectors like Protein Kinase A (PKA), cAMP-responsive element-binding protein (CREB), Phospholipase C beta (PLC-β), Protein Kinase C (PKC), and RhoA.[6][7]

Q2: I am observing inconsistent or no biological effect with this compound. What are the possible causes?

A2: Inconsistent or absent effects of this compound can stem from several factors:

  • Compound Instability: this compound, like many small molecules, may be unstable in culture media, leading to a decrease in its effective concentration over time.

  • Solubility Issues: The compound may precipitate out of solution when diluted into aqueous culture media.

  • Incorrect Concentration: The concentration used might be too low to elicit a significant response.

  • Cell Health: The health and passage number of your cells can impact their responsiveness.

  • Suboptimal pH: Since GPR65 is a proton-sensing receptor, the pH of your culture medium is a critical factor for its activation.

Q3: How should I prepare and store this compound stock solutions?

A3: To ensure the integrity of this compound, follow these storage guidelines:

  • Solvent: Dissolve this compound in a high-purity, anhydrous solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

  • Working Solutions: Prepare fresh dilutions of the stock solution in your culture medium immediately before each experiment.

Troubleshooting Guide

This guide addresses common problems you might encounter when using this compound in your experiments.

Problem Possible Cause Suggested Solution
Precipitation of this compound in culture medium - Exceeding aqueous solubility limit.- "Temperature shock" from adding a cold stock solution to warm media.[6]- Lower the final concentration of this compound.- Pre-warm the culture medium before adding the compound.- Increase the final DMSO concentration slightly (ensure it remains below 0.5% to avoid toxicity).[8]
Rapid loss of this compound activity over time - Degradation in the aqueous environment of the culture medium at 37°C.[4]- Reaction with components in the media (e.g., amino acids, vitamins).[4]- Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocols).- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
High variability between experimental replicates - Inconsistent pipetting or serial dilutions.- Incomplete solubilization of the stock solution.- Ensure pipettes are calibrated and use consistent pipetting techniques.- Vortex the stock solution thoroughly before making dilutions.
No or low cAMP induction upon this compound treatment - The pH of the culture medium is not optimal for GPR65 activation.- Low expression of GPR65 in your cell line.- Issues with the cAMP assay itself.- GPR65 is activated by acidic pH (around 6.8-7.0).[4] Ensure your medium is buffered to the appropriate pH.- Verify GPR65 expression in your cells by qPCR or Western blot.- Include a positive control for cAMP induction (e.g., Forskolin) in your assay.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media

This protocol allows you to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) with and without serum

  • HPLC system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • 37°C incubator

Procedure:

  • Preparation: Prepare a working solution of this compound in your cell culture medium at the final desired concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining solution at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Processing: For each time point, mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Centrifuge to pellet the precipitate.

  • HPLC Analysis: Analyze the supernatant from each time point by HPLC.

  • Data Analysis: Calculate the peak area of the this compound at each time point. Normalize the peak areas to the T=0 sample to determine the percentage of this compound remaining.

Data Presentation:

Time (hours)% this compound Remaining (Medium without Serum)% this compound Remaining (Medium with 10% Serum)
0100100
2
4
8
24
48
Protocol 2: GPR65-Mediated cAMP Assay

This protocol describes how to measure the effect of this compound on intracellular cAMP levels.

Materials:

  • Cells expressing GPR65

  • This compound

  • Assay buffer with controlled pH (e.g., pH 7.0 and pH 7.4)

  • cAMP assay kit (e.g., TR-FRET or ELISA-based)

  • Forskolin (positive control)

Procedure:

  • Cell Seeding: Seed GPR65-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer at the desired pH.

  • Treatment: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (Forskolin).

  • Incubation: Incubate the plate for the recommended time according to your cAMP assay kit manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using your chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.

Data Presentation:

This compound ConcentrationcAMP Level (pH 7.0)cAMP Level (pH 7.4)
Vehicle Control
[Concentration 1]
[Concentration 2]
[Concentration 3]
...
Forskolin

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Acidic_pH Acidic pH (H+) GPR65 GPR65 Acidic_pH->GPR65 Activates This compound This compound This compound->GPR65 Modulates Gas Gαs GPR65->Gas Gaq11 Gαq/11 GPR65->Gaq11 Ga1213 Gα12/13 GPR65->Ga1213 AC Adenylate Cyclase Gas->AC Activates PLCb PLC-β Gaq11->PLCb Activates RhoA RhoA Ga1213->RhoA Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC PKC PLCb->PKC Activates

Caption: GPR65 Signaling Pathway.

Troubleshooting_Workflow start Inconsistent/No this compound Effect check_solubility Check for Precipitation in Media start->check_solubility solubility_solutions Lower Concentration Pre-warm Media Adjust DMSO% check_solubility->solubility_solutions Precipitate Observed check_stability Assess Compound Stability (HPLC) check_solubility->check_stability No Precipitate solubility_solutions->check_stability stability_solutions Replenish Compound Shorten Incubation check_stability->stability_solutions Degradation Detected check_assay Verify Assay Conditions check_stability->check_assay Stable stability_solutions->check_assay assay_solutions Optimize pH Confirm GPR65 Expression Use Positive Control check_assay->assay_solutions Issues Found end Consistent Results check_assay->end All OK assay_solutions->end

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Overcoming Off-Target Effects of BRD5080

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BRD5080, a potent GPR65 positive allosteric modulator. Our goal is to ensure the accurate interpretation of experimental results and facilitate the development of this promising therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1][2] It enhances the receptor's response to its endogenous ligand (protons), leading to the activation of the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3][4] This signaling cascade is implicated in various physiological processes, including immune responses and inflammation.[3][4][5][6]

Q2: What are potential off-target effects of a GPR65 positive allosteric modulator like this compound?

While specific off-target interactions of this compound have not been extensively published, potential off-target effects for GPR65 modulators and other small molecules can be hypothesized:

  • Interaction with other GPCRs: Due to structural similarities among GPCRs, this compound could potentially modulate the activity of other receptors, leading to unintended signaling events.

  • Kinase Inhibition: Small molecules can sometimes interact with the ATP-binding site of protein kinases, leading to off-target inhibition of cellular signaling pathways.

  • Ion Channel Modulation: Interactions with ion channels can lead to unintended changes in cellular membrane potential and signaling.

  • Enzyme Inhibition: this compound could potentially inhibit the activity of various enzymes unrelated to its primary target.

Q3: What are the initial signs of potential off-target effects in my experiments?

  • Inconsistent dose-response curves: Atypical or biphasic dose-response curves may suggest multiple targets with different affinities.

  • Cellular toxicity at low concentrations: If you observe significant cell death or morphological changes at concentrations close to the EC50 for GPR65 activation, it could indicate off-target toxicity.

  • Phenotypes inconsistent with GPR65 signaling: If the observed cellular phenotype cannot be explained by the known functions of the GPR65-cAMP pathway, off-target effects should be considered.

  • Discrepancies between different cell types: Variable responses in cell lines with similar GPR65 expression levels might point towards off-target effects mediated by proteins differentially expressed in those cells.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected cAMP Assay Results
Possible Cause Troubleshooting Steps
Cell Line Issues Confirm GPR65 Expression: Verify GPR65 mRNA and protein expression in your cell line using qPCR and Western blot, respectively. Cell Passage Number: High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range. Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can affect cellular signaling.
Assay Conditions Optimize Cell Density: Titrate the number of cells per well to ensure the cAMP signal is within the linear range of the assay. Serum Starvation: Serum can contain factors that modulate cAMP levels. Consider serum-starving cells for a few hours before the assay. Use of a Phosphodiesterase (PDE) Inhibitor: PDEs rapidly degrade cAMP. Include a broad-spectrum PDE inhibitor like IBMX to increase signal accumulation.[7]
Compound-Related Issues Compound Stability: Ensure this compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment. Compound Aggregation: At high concentrations, small molecules can form aggregates that interfere with assays. Test for aggregation using dynamic light scattering or by including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer.
Problem 2: Observed Phenotype Does Not Correlate with GPR65-cAMP Signaling
Possible Cause Troubleshooting Steps
Off-Target Engagement Orthogonal Target Validation: Use a structurally distinct GPR65 agonist or antagonist to confirm that the observed phenotype is GPR65-dependent. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR65 expression. The phenotype should be attenuated or abolished in the absence of the target.
Signaling Pathway Crosstalk Pathway Inhibitors: Use specific inhibitors for downstream effectors of the cAMP pathway (e.g., PKA inhibitors) to confirm the involvement of this cascade. Multiplex Signaling Assays: Investigate other potential signaling pathways that might be activated (e.g., calcium mobilization, β-arrestin recruitment) using appropriate assays.

Experimental Protocols

Protocol 1: Cellular cAMP Assay

Objective: To quantify the intracellular cAMP concentration in response to this compound treatment.

Materials:

  • GPR65-expressing cells (e.g., HEK293-GPR65)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96- or 384-well plates

Methodology:

  • Cell Seeding: Seed GPR65-expressing cells in a white, opaque multi-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Serum Starvation (Optional): The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).

  • Cell Treatment: Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Kinome Profiling for Off-Target Identification

Objective: To identify potential off-target kinase interactions of this compound.

Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®).[8][9][10]

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified, active human kinases.

  • Binding Measurement: The assay measures the ability of this compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified.

  • Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates stronger binding of this compound to the kinase. A threshold (e.g., >65% inhibition) is used to identify significant interactions.[10]

  • Follow-up: For any identified hits, dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 for the off-target interaction.

Parameter On-Target (GPR65) Potential Off-Target (Example: Kinase X)
Assay Type Cell-based cAMP AssayBiochemical Binding Assay (e.g., KINOMEscan)
Metric EC50 (Functional Potency)Kd or IC50 (Binding Affinity/Inhibitory Potency)
Typical Value Expected in nM rangeVaries
Interpretation Potency of GPR65 activationAffinity for the off-target kinase

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protons Protons GPR65 GPR65 Protons->GPR65 Binds Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates This compound This compound This compound->GPR65 Positive Allosteric Modulation

Caption: On-target signaling pathway of this compound via GPR65 activation.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_On_Target Is the on-target pathway (GPR65-cAMP) validated? Start->Check_On_Target Troubleshoot_Assay Troubleshoot cAMP Assay (See Protocol 1 & Guide 1) Check_On_Target->Troubleshoot_Assay No Orthogonal_Validation Perform Orthogonal Validation (e.g., different agonist, GPR65 KO) Check_On_Target->Orthogonal_Validation Yes Phenotype_Persists Does the unexpected phenotype persist? Orthogonal_Validation->Phenotype_Persists Investigate_Off_Target Investigate Potential Off-Target Effects Phenotype_Persists->Investigate_Off_Target Yes On_Target_Phenotype On-Target Phenotype Confirmed Phenotype_Persists->On_Target_Phenotype No Kinome_Scan Kinome Profiling (See Protocol 2) Investigate_Off_Target->Kinome_Scan Other_Assays Other Off-Target Assays (e.g., GPCR panel, ion channels) Investigate_Off_Target->Other_Assays Characterize_Hit Characterize Off-Target Hit (Dose-response, functional assays) Kinome_Scan->Characterize_Hit Other_Assays->Characterize_Hit

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Refining BRD5080 Treatment Time in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD5080, a positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65).[1] As a PAM, it enhances the signaling of the receptor in the presence of its endogenous ligand (protons, sensing acidic pH). The primary mechanism of action of GPR65 activation is the stimulation of the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1]

Q2: What are the key downstream signaling events following GPR65 activation by this compound?

A2: Activation of GPR65 by this compound initiates a signaling cascade that includes:

  • Rapid increase in cAMP: This is the most immediate downstream event.

  • Activation of Protein Kinase A (PKA): cAMP binds to and activates PKA.

  • Phosphorylation of downstream targets: PKA phosphorylates various cellular proteins, including transcription factors.

  • Modulation of gene expression: Activated transcription factors, such as CREB, translocate to the nucleus and regulate the expression of target genes.

  • Functional cellular responses: These can include modulation of cytokine secretion, changes in cell adhesion, and regulation of cell proliferation, depending on the cell type.

Q3: How quickly can I expect to see an effect after treating cells with this compound?

A3: The time to observe an effect depends on the specific cellular response being measured:

  • cAMP production: A significant increase in cAMP can be detected within minutes to an hour of treatment. A 30-minute incubation has been used in HTRF assays.[2]

  • PKA substrate phosphorylation: This typically occurs within 30 minutes to a few hours following the rise in cAMP.

  • Gene expression changes: Alterations in mRNA levels of target genes are usually detectable within 2 to 24 hours of treatment.

  • Protein expression changes: Changes in the protein levels of downstream targets may take 24 to 72 hours to become apparent.

  • Functional cellular responses (e.g., cytokine secretion, cell adhesion, proliferation): These are typically measured after longer incubation periods, ranging from 24 to 72 hours or even longer for some proliferation assays. For instance, co-culture experiments to assess T-cell cytotoxicity and cytokine production have been performed over 3 days.[2]

Q4: What is a good starting concentration range for this compound in my experiments?

A4: Based on available data for similar GPR65 modulators and general practice for in vitro cell-based assays, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low signal in cAMP assay 1. Inappropriate treatment time. 2. Cell line does not express GPR65. 3. This compound degradation. 4. Assay interference.1. Optimize treatment time (try a time course from 15 minutes to 2 hours). 2. Confirm GPR65 expression in your cell line by qPCR or Western blot. 3. Prepare fresh stock solutions of this compound. 4. Run appropriate controls, including a forskolin control to directly stimulate adenylyl cyclase.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected downstream effects 1. Off-target effects of this compound. 2. Cell type-specific signaling pathways.1. Use a structurally distinct GPR65 agonist to confirm the phenotype. 2. Characterize the downstream signaling pathways in your specific cell model.
Cell death at higher concentrations 1. Cytotoxicity of this compound. 2. Solvent (e.g., DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration of this compound. 2. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control.

Data Presentation

Table 1: Recommended Treatment Times for Various this compound Experiments

Experimental Readout Recommended Time Range Notes
cAMP Accumulation Assay 5 - 60 minutesPeak cAMP levels are often observed within 30 minutes.
PKA Substrate Phosphorylation 30 minutes - 4 hoursTime-dependent phosphorylation should be assessed.
Gene Expression (qPCR) 2 - 24 hoursOptimal time point will vary for different target genes.
Cytokine Secretion (ELISA, CBA) 24 - 72 hoursAccumulation of secreted cytokines requires longer incubation.
Cell Adhesion Assay 1 - 24 hoursDependent on the specific adhesion molecules and cell types.
Cell Proliferation/Viability Assay 24 - 96 hoursAllows for sufficient time for changes in cell number to occur.

Table 2: Example Time-Course Data for this compound Treatment (Hypothetical)

Cell Type: GPR65-expressing Immune Cell Line this compound Concentration: 1 µM

Time Point cAMP Fold Increase (vs. Vehicle) pCREB Fold Increase (vs. Vehicle) Target Gene X mRNA Fold Increase (vs. Vehicle) Secreted Cytokine Y (pg/mL)
0 min 1.01.01.05
15 min 8.52.11.16
30 min 15.24.51.37
1 hr 10.33.81.810
4 hr 4.11.55.225
24 hr 1.51.13.5150
48 hr 1.11.01.8280

Experimental Protocols

Key Experiment: cAMP Measurement using HTRF

This protocol is adapted from methodologies used for Gs-coupled GPCRs.

  • Cell Preparation:

    • Culture GPR65-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).

  • Assay Procedure:

    • Dispense cells into a 384-well white plate.

    • Add this compound or control compounds to the wells.

    • Incubate for 30 minutes at room temperature.[2]

    • Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and incubate for an additional 30 minutes.[2]

    • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to 620 nm.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.

Mandatory Visualization

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR65 GPR65 Protons (H+)->GPR65 Agonist This compound This compound This compound->GPR65 PAM Gs Gαs GPR65->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Cytokine Secretion) Gene_Expression->Cellular_Response

Caption: GPR65 signaling pathway activated by protons and modulated by this compound.

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation select_assay Select Assay (cAMP, pCREB, Gene Exp, etc.) determine_time_points Determine Time Points (Short vs. Long Incubation) select_assay->determine_time_points dose_response Plan Dose-Response determine_time_points->dose_response cell_culture Cell Culture & Seeding dose_response->cell_culture treatment Treat Cells cell_culture->treatment brd5080_prep Prepare this compound & Controls brd5080_prep->treatment incubation Incubate for Selected Time treatment->incubation data_collection Collect Data incubation->data_collection data_processing Process Raw Data data_collection->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis interpretation Interpret Results statistical_analysis->interpretation

Caption: General workflow for experiments involving this compound treatment.

References

BRD5080 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and reducing experimental variability when working with BRD5080, a potent GPR65 positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cAMP assay results with this compound between experiments. What are the potential causes?

A1: High variability in cAMP assays can stem from several factors. Consistent cell handling is crucial; variations in cell passage number, seeding density, and overall cell health can significantly impact results.[1] Reagent preparation and storage are also critical; ensure proper handling of this compound stock solutions, including avoiding repeated freeze-thaw cycles, and use fresh, quality-assured assay reagents.[2][3] Finally, standardize all incubation times and ensure temperature and CO2 levels in your incubator are stable.[1]

Q2: The potency (EC50) of this compound in our cell-based assay is different from what has been previously reported. Why might this be?

A2: Discrepancies in potency measurements are common and can be attributed to several factors. Differences in cell lines or primary cells used, including passage number and expression levels of GPR65, can lead to varied responses. Assay conditions such as incubation time, serum concentration in the media, and the specific cAMP assay platform used can also influence the apparent potency.[4] It is also important to verify the concentration and purity of your this compound stock.

Q3: We are seeing inconsistent results when using different batches of this compound. What should we do?

A3: Batch-to-batch variability of small molecules can occur. It is crucial to obtain a certificate of analysis (CoA) for each new batch to confirm its identity and purity. We recommend performing a quality control experiment, such as a dose-response curve, with each new batch to ensure it performs consistently with previous batches before proceeding with large-scale experiments.

Q4: How can we minimize the risk of off-target effects when using this compound?

A4: While this compound is a potent modulator of GPR65, ruling out potential off-target effects is good practice.[5] Using a negative control, such as a structurally similar but inactive molecule, can help. Additionally, performing target knockdown (e.g., using siRNA or CRISPR against GPR65) should abolish the effect of this compound, confirming its on-target activity.[4]

Troubleshooting Guides

Issue 1: Poor Reproducibility in Cell-Based Assays

This guide provides a systematic approach to troubleshooting poor reproducibility in experiments involving this compound.

Troubleshooting Workflow

start High Experimental Variability Observed check_compound Verify this compound Stock (Concentration, Storage, Handling) start->check_compound check_cells Assess Cell Culture Conditions (Passage #, Viability, Mycoplasma) check_compound->check_cells If compound is OK check_protocol Review Experimental Protocol (Pipetting, Incubation Times, Controls) check_cells->check_protocol If cells are healthy check_reagents Examine Assay Reagents (Lot #, Expiration, Storage) check_protocol->check_reagents If protocol is consistent analyze_data Re-evaluate Data Analysis (Normalization, Outliers) check_reagents->analyze_data If reagents are good resolve Variability Reduced analyze_data->resolve If analysis is robust

Caption: Troubleshooting workflow for addressing high experimental variability.

Issue 2: Low or No this compound Activity

If you are observing lower than expected or no activity of this compound in your assays, consider the following:

  • Compound Integrity: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.[3]

  • Cellular Health: Confirm that your cells are healthy and not over-confluent, as this can affect their responsiveness.[1]

  • GPR65 Expression: Verify that your cell model expresses sufficient levels of GPR65.

  • Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the expected signal. Run positive controls to validate the assay performance.

Data Presentation

Table 1: Key Factors Influencing Experimental Variability with Small Molecules

FactorPotential Source of VariabilityRecommendations for Reduction
Compound Purity, stability, solubility, batch-to-batch differences.Obtain CoA, store properly, prepare fresh solutions, perform QC on new batches.
Cell Culture Cell line misidentification, passage number, confluency, contamination (e.g., mycoplasma).Use authenticated cell lines, maintain a consistent passaging schedule, regularly test for mycoplasma.[2]
Reagents Expired or improperly stored reagents, lot-to-lot variability.Log reagent lot numbers, adhere to storage recommendations, and use fresh reagents.[1]
Protocol Inconsistent pipetting, timing, and cell handling.Use calibrated pipettes, follow a standardized protocol, and minimize handling variations.[2]
Environment Fluctuations in incubator temperature and CO2 levels.Regularly monitor and calibrate incubators.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder in a sterile environment.

  • Dissolution: Dissolve the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene tubes to minimize freeze-thaw cycles and light exposure.[3]

  • Storage: Store the aliquots at -80°C until use.

Protocol 2: General Cell-Based cAMP Assay Workflow

This protocol outlines a general workflow for assessing the effect of this compound on cAMP production.

cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis cell_seeding Seed Cells in Assay Plate incubation Treat Cells with this compound and Incubate cell_seeding->incubation compound_prep Prepare Serial Dilutions of this compound compound_prep->incubation lysis Lyse Cells and Add cAMP Detection Reagents incubation->lysis read_plate Read Plate on a Luminometer/Fluorometer lysis->read_plate data_analysis Analyze Data and Generate Dose-Response Curve read_plate->data_analysis

Caption: A general experimental workflow for a cell-based cAMP assay with this compound.

  • Cell Seeding: Plate your cells of interest at a pre-determined optimal density in a suitable multi-well plate and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer or media.

  • Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired time at 37°C in a humidified incubator.

  • cAMP Detection: Following incubation, lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, ELISA, luminescence-based).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 of this compound.

Mandatory Visualizations

This compound Signaling Pathway

This compound acts as a positive allosteric modulator of G protein-coupled receptor 65 (GPR65).[5] This leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

This compound This compound GPR65 GPR65 This compound->GPR65 Binds Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Activates

Caption: Simplified signaling pathway of this compound through GPR65 activation.

References

Technical Support Center: Navigating Challenges in Replicating Results with BRD5080

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with BRD5080, a positive allosteric modulator of G protein-coupled receptor 65 (GPR65). The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent positive allosteric modulator (PAM) of GPR65.[1] As a PAM, it binds to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand) and enhances the receptor's response to the endogenous agonist, which for GPR65 is protons (low extracellular pH). GPR65 activation primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

Q2: We are observing high variability in our cAMP assay results with this compound. What are the potential causes?

High variability in cAMP assays is a common issue and can stem from several factors, especially when working with allosteric modulators. Key contributors to consider are:

  • Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and used at a consistent, low passage number.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Optimize and strictly control your seeding density.

  • Inconsistent Agonist (Proton) Concentration: Since this compound is a PAM, its effect is dependent on the concentration of the orthosteric agonist (protons, i.e., pH). Ensure the pH of your assay buffer is consistent and accurately controlled.

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity can mask the signal. It is highly recommended to use a PDE inhibitor, such as IBMX, in your assay buffer.

  • Reagent Preparation and Handling: Ensure all reagents, including this compound, are properly dissolved, stored, and handled to avoid degradation or precipitation.

Q3: Our dose-response curve for this compound is not sigmoidal or shows a poor fit. What could be the issue?

The complex nature of allosteric modulation can sometimes lead to non-standard dose-response curves. Here are some potential reasons:

  • "Bell-Shaped" Curve: High concentrations of some allosteric modulators can sometimes lead to a decrease in the observed response. This can be due to off-target effects or complex interactions with the receptor.

  • Assay Window: The concentration of the orthosteric agonist (protons) will significantly impact the potency and efficacy of the allosteric modulator. If the agonist concentration is too high, the potentiation by the PAM may be difficult to detect. Conversely, if it is too low, the signal may be insufficient.

  • Probe-Dependent Effects: The observed effect of an allosteric modulator can be dependent on the orthosteric agonist being used. In the case of GPR65, this is protons, so buffer pH is critical.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No cAMP Signal Low GPR65 expression in the cell line.Confirm GPR65 expression via qPCR or Western blot. Use a cell line with robust endogenous or engineered GPR65 expression.
Inactive this compound.Ensure proper storage of this compound (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment.
Suboptimal assay buffer pH.GPR65 is activated by acidic pH. The potentiation by this compound will be pH-dependent. Perform a pH titration to find the optimal pH for your assay.
High phosphodiesterase (PDE) activity.Include a PDE inhibitor (e.g., 0.5 mM IBMX) in your stimulation buffer to prevent cAMP degradation.
High Background Signal Serum components in the cell culture medium.Serum-starve cells for a few hours before the assay, as serum can contain factors that modulate cAMP levels.
Contaminated reagents or cell culture.Use sterile, high-quality reagents and regularly check cell cultures for contamination.
Poor Reproducibility Inconsistent cell handling and plating.Standardize cell culture conditions, including passage number, confluency, and seeding density.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a master mix for reagent addition.
Fluctuations in incubator conditions.Ensure stable temperature, CO2, and humidity levels in your incubator.

Quantitative Data Summary

Due to the limited availability of publicly accessible, peer-reviewed quantitative data for this compound, a comprehensive table from multiple studies cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine the EC50 of this compound in their specific assay system. The EC50 will be dependent on factors such as the cell line used, the level of GPR65 expression, and the pH of the assay buffer.

Experimental Protocols

Detailed Protocol for a Cell-Based cAMP Assay with this compound

This protocol provides a general framework for assessing the activity of this compound in a cell-based cAMP assay using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format.

Materials:

  • Cells expressing GPR65 (e.g., CHO-K1 or HEK293 cells stably expressing human GPR65)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH adjusted as required)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer)

  • White, opaque 384-well microplates

  • TR-FRET capable plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture GPR65-expressing cells in appropriate medium supplemented with FBS.

    • Harvest cells at ~70-80% confluency.

    • Wash cells with PBS and resuspend in assay buffer at the desired concentration (optimization may be required, typically 500-2000 cells per well for a 384-well plate).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve.

  • Cell Stimulation:

    • Add the cell suspension to the wells of the 384-well plate.

    • Add the serially diluted this compound to the appropriate wells.

    • Incubate the plate at room temperature for the desired stimulation time (typically 30 minutes).

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP).

    • Incubate the plate for the recommended time (e.g., 1 hour at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET capable plate reader.

    • Calculate the ratio of the fluorescence signals at the two emission wavelengths.

    • Plot the signal ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons (Low pH) Protons (Low pH) GPR65 GPR65 Protons (Low pH)->GPR65 Activates Gs Gαs GPR65->Gs Activates This compound This compound This compound->GPR65 Potentiates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: GPR65 signaling pathway activated by low pH and potentiated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture GPR65- expressing cells Cell_Plating Plate cells in 384-well plate Cell_Culture->Cell_Plating Compound_Prep Prepare this compound serial dilutions Stimulation Add this compound and incubate Compound_Prep->Stimulation Cell_Plating->Stimulation Detection Add cAMP detection reagents and incubate Stimulation->Detection Read_Plate Read plate on TR-FRET reader Detection->Read_Plate Data_Analysis Calculate signal ratio and plot dose-response Read_Plate->Data_Analysis EC50_Determination Determine EC50 Data_Analysis->EC50_Determination

Caption: Workflow for a cell-based cAMP assay to determine this compound potency.

References

improving the signal-to-noise ratio in BRD5080 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in BRD5080 assays. This compound is a positive allosteric modulator of G-protein coupled receptor 65 (GPR65), which signals through the Gαs pathway to induce cyclic AMP (cAMP) production.[1][2] Therefore, assays measuring cAMP levels are central to characterizing the activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent positive allosteric modulator of GPR65. It enhances the receptor's signaling in response to its endogenous ligand, which leads to the activation of Gαs proteins. This in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[1] The GPR65 signaling pathway subsequently involves Protein Kinase A (PKA) and the transcription factor CREB.

Q2: What are the common assay formats for measuring this compound activity?

Common assay formats for quantifying Gαs-coupled GPCR activation, and thus the activity of this compound, are based on the detection of intracellular cAMP. These include Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Enzyme-Linked Immunosorbent Assays (ELISA).

Q3: What are the critical factors to consider for a robust this compound assay?

Key factors for a successful assay include:

  • Cell Health: Use healthy, viable cells within a consistent passage number range.

  • Cell Seeding Density: Optimize the number of cells per well to ensure a detectable signal without overcrowding.

  • Reagent Quality: Use high-quality reagents and prepare them fresh.

  • Assay Protocol: Adhere to a consistent and optimized protocol, including incubation times and temperatures.

  • Instrument Settings: Ensure your plate reader is configured correctly for the specific assay technology being used.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays, focusing on high background and low signal, which are primary contributors to a poor signal-to-noise ratio.

Issue 1: High Background Signal

A high background can mask the specific signal from this compound activity, leading to a reduced assay window.

Possible Cause Recommended Solution
Cellular Autofluorescence Use phenol red-free media. If possible, use red-shifted dyes or detection reagents.
Contaminated Reagents Prepare fresh reagents and use sterile techniques. Filter buffers if necessary.
Non-specific Antibody Binding (ELISA/HTRF/AlphaLISA) Increase the number and duration of wash steps. Optimize the concentration of blocking agents (e.g., BSA).
High Basal cAMP Levels Reduce cell seeding density. Ensure cells are not over-confluent. Serum-starve cells prior to the assay if appropriate for the cell line.
Plate Choice For fluorescence assays, use black-walled plates to minimize crosstalk. For luminescence, use white-walled plates to maximize signal.
Issue 2: Low or No Signal

A weak or absent signal can make it impossible to quantify the effect of this compound.

Possible Cause Recommended Solution
Low Receptor Expression Use a cell line with confirmed GPR65 expression. Consider transient or stable transfection to overexpress the receptor.
Inactive Compound Verify the integrity and concentration of the this compound stock solution.
Suboptimal Agonist/Modulator Concentration Perform a dose-response curve to determine the optimal concentration of this compound.
Insufficient Incubation Time Optimize the incubation time for compound treatment and signal development.
Cell Health Issues Ensure cells are healthy and not passaged excessively. Perform a viability test before seeding.
Incorrect Instrument Settings Verify the correct excitation and emission wavelengths, as well as the gain settings on the plate reader.
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.[3]

Experimental Protocols

General Workflow for a Cell-Based cAMP Assay

This protocol provides a general framework. Specific details will vary depending on the chosen assay technology (e.g., HTRF, BRET, AlphaLISA).

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Seed the cells into a 96- or 384-well plate at a pre-optimized density.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound and any other compounds (e.g., agonist, antagonist).

    • Remove the culture medium from the wells.

    • Add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for the optimized duration at 37°C.

  • Cell Lysis and Signal Detection:

    • Add the lysis buffer provided with the cAMP assay kit to each well. This step releases the intracellular cAMP.

    • Add the detection reagents (e.g., HTRF antibodies, BRET substrate, AlphaLISA beads) to each well.

    • Incubate as per the manufacturer's instructions to allow for the detection reaction to occur.

  • Data Acquisition:

    • Read the plate on a compatible microplate reader using the appropriate settings for the assay technology.

Visualizations

GPR65 Signaling Pathway

GPR65_Signaling_Pathway This compound This compound GPR65 GPR65 This compound->GPR65 modulates Gas Gαs GPR65->Gas activates AC Adenylyl Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: GPR65 signaling cascade initiated by this compound.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Cells Assess Cell Health and Density Start->Check_Cells Optimize_Cells Optimize Seeding Density Use Low Passage Cells Check_Cells->Optimize_Cells Issues Found Check_Reagents Verify Reagent Concentration and Incubation Times Check_Cells->Check_Reagents No Issues Optimize_Cells->Check_Reagents Optimize_Reagents Titrate Compound and Reagents Optimize Incubation Periods Check_Reagents->Optimize_Reagents Issues Found Check_Background Evaluate Background Signal Check_Reagents->Check_Background No Issues Optimize_Reagents->Check_Background Optimize_Background Use Phenol Red-Free Media Optimize Blocking/Washing Steps Check_Background->Optimize_Background High Background Check_Instrument Review Instrument Settings Check_Background->Check_Instrument Background OK Optimize_Background->Check_Instrument Optimize_Instrument Adjust Gain and Wavelengths Confirm Plate Type is Correct Check_Instrument->Optimize_Instrument Incorrect Settings End Improved Signal-to-Noise Check_Instrument->End Settings OK Optimize_Instrument->End

Caption: A logical workflow for troubleshooting this compound assays.

Quantitative Data Summary

For reproducible results, it is crucial to optimize and standardize assay parameters. The following tables provide examples of optimized settings for common cAMP assay technologies.

Table 1: Example Optimized Instrument Settings for an HTRF cAMP Assay

ParameterSetting
Excitation Wavelength 320 nm or 340 nm (Europium Cryptate)
Emission Wavelength 1 665 nm (Acceptor)
Emission Wavelength 2 620 nm (Donor)
Delay Time 50 µs
Integration Time 400 µs
Plate Type White, low-volume 384-well plate

Note: These are example settings and should be optimized for your specific instrument.

Table 2: Example Data from a Forskolin Dose-Response in a cAMP Assay

Forskolin Concentration (µM)Raw Signal (RFU)% of Maximum Signal
05000%
0.1150025%
1350075%
104500100%
1004500100%

This table illustrates the expected dose-dependent increase in cAMP signal upon stimulation with the adenylyl cyclase activator, forskolin, which can be used as a positive control in your assay.

References

BRD5080 protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD5080, a positive allosteric modulator of GPR65. The information is tailored for researchers, scientists, and drug development professionals working with various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). As a PAM, this compound enhances the receptor's response to its endogenous ligand (protons, i.e., acidic pH). GPR65 activation, potentiated by this compound, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is involved in various physiological processes, including immune responses and inflammation.[1][2]

Q2: Which cell lines are suitable for experiments with this compound?

The suitability of a cell line for this compound experiments primarily depends on its expression level of GPR65. GPR65 is endogenously expressed in various immune cell lines and has been studied in transfected cell lines like HEK293T and CHO-K1.[2][3]

  • High GPR65 Expression: Cell lines with high endogenous or stable overexpression of GPR65 are ideal. Examples include certain T-cell leukemia cell lines and genetically engineered lines like HEK293T-GPR65.[4]

  • Low GPR65 Expression: Some cancer cell lines, such as those from lung adenocarcinoma (LUAD), may have low GPR65 expression.[5] For these, higher concentrations of this compound or more sensitive detection methods for cAMP may be necessary.

  • Verification of GPR65 Expression: Before starting experiments, it is crucial to verify GPR65 mRNA or protein expression in your target cell line using methods like qPCR, Western Blot, or flow cytometry.

Q3: What is the recommended starting concentration and incubation time for this compound?

A starting point for this compound concentration and incubation time should be determined empirically for each cell line. Based on typical in vitro studies with small molecule modulators, a dose-response experiment is recommended.

ParameterRecommended Starting RangeNotes
This compound Concentration 1 nM - 10 µMPerform a dose-response curve to determine the optimal EC50.
Incubation Time 15 minutes - 2 hoursThe optimal time can vary depending on the cell type and assay kinetics. Time-course experiments are advisable.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
No or low cAMP response after this compound treatment Low GPR65 expression in the cell line. - Confirm GPR65 expression via qPCR or Western Blot.- Use a cell line known to express high levels of GPR65 or a GPR65-overexpressing stable cell line.
Suboptimal this compound concentration. - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM).
Incorrect assay conditions. - Ensure the assay buffer pH is in the optimal range for GPR65 activation (acidic pH can potentiate the effect).[8][9]- Include a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM) to prevent cAMP degradation.[10]
Cell health issues. - Ensure cells are healthy and in the log phase of growth.[11]- Check for mycoplasma contamination.
High basal cAMP levels Constitutive activity of GPR65. - In overexpressing systems, high receptor density can lead to ligand-independent signaling.- Reduce the number of cells seeded per well.[10]
High cell density. - Optimize cell seeding density. Too many cells can lead to high basal cAMP.[10]
PDE inhibitor concentration is too high. - Titrate the concentration of the PDE inhibitor.
High variability between replicate wells Uneven cell seeding. - Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Inconsistent compound addition. - Use calibrated pipettes and ensure proper mixing after adding this compound.
Edge effects in the assay plate. - Avoid using the outer wells of the plate or fill them with sterile PBS.
This compound effect is not reproducible Cell passage number. - Use cells within a consistent and low passage number range, as receptor expression can change over time in culture.[11]
Reagent instability. - Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Variations in assay timing. - Ensure consistent incubation times for all steps of the experiment.

Experimental Protocols

Key Experiment: Determining the Potency of this compound in a Specific Cell Line

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing a cAMP response in a chosen cell line.

Methodology:

  • Cell Preparation:

    • Culture the cells of interest to 70-80% confluency.

    • For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

    • Wash the cells with a serum-free assay buffer (e.g., HBSS) and resuspend to the desired density. The optimal cell density should be determined in a preliminary experiment.[12]

  • cAMP Assay (using a competitive immunoassay or a biosensor like GloSensor):

    • Seed the cells into a 96-well or 384-well plate.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

    • Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

GPR65_Signaling_Pathway cluster_membrane Cell Membrane GPR65 GPR65 AC Adenylyl Cyclase GPR65->AC stimulates cAMP cAMP AC->cAMP converts This compound This compound (PAM) This compound->GPR65 potentiates Protons Protons (H+) (Acidic pH) Protons->GPR65 activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Downstream Downstream Cellular Responses CREB->Downstream

Caption: GPR65 signaling pathway activated by protons and potentiated by this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (Harvest and Resuspend) start->cell_prep seeding Cell Seeding (96-well plate) cell_prep->seeding pde_inhibitor Add PDE Inhibitor (e.g., IBMX) seeding->pde_inhibitor brd5080_addition Add this compound (Dose-Response) pde_inhibitor->brd5080_addition incubation Incubation (37°C) brd5080_addition->incubation cAMP_measurement cAMP Measurement incubation->cAMP_measurement data_analysis Data Analysis (EC50 determination) cAMP_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining this compound potency.

Troubleshooting_Logic start No/Low cAMP Response check_gpr65 Check GPR65 Expression (qPCR/Western Blot) start->check_gpr65 is_gpr65_high Expression High? check_gpr65->is_gpr65_high use_high_expressing_line Solution: Use High-Expressing or Overexpressing Cell Line is_gpr65_high->use_high_expressing_line No optimize_concentration Optimize this compound Concentration (Dose-Response) is_gpr65_high->optimize_concentration Yes optimize_conditions Optimize Assay Conditions (pH, PDE inhibitor) optimize_concentration->optimize_conditions

Caption: Troubleshooting logic for a low cAMP response with this compound.

References

avoiding common pitfalls in BRD5080 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD5080 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this potent GPR65 positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the G-protein coupled receptor 65 (GPR65). It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand (protons, i.e., acidic pH). The primary downstream signaling event following GPR65 activation is the production of cyclic AMP (cAMP) via the Gαs protein pathway.[1]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. We recommend preparing small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light.

Q3: What is the recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[2] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Which cell lines are suitable for studying this compound's effect on GPR65?

A4: The choice of cell line depends on your research question. Commonly used models include:

  • HEK293 cells stably overexpressing GPR65: This is a standard system for studying the direct effect of compounds on the receptor in a controlled environment.[1]

  • Immune cell lines: As GPR65 is highly expressed in immune cells, lines such as THP-1 (monocytic) or Jurkat (T-cell) can be used to study the compound's effects in a more physiologically relevant context.

  • Primary immune cells: For the most physiologically relevant data, primary cells (e.g., peripheral blood mononuclear cells, T cells, macrophages) are recommended.

Q5: What are the potential off-target effects of this compound?

A5: While specific off-target screening data for this compound is not extensively published, it is a common practice in drug discovery to assess the selectivity of small molecules against a panel of common off-targets. Early identification of off-target activities can prevent misinterpretation of results and reduce the risk of adverse effects in later stages of development.[3][4] It is advisable to perform or consult off-target profiling against a panel of receptors, kinases, and ion channels.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound experiments.

Problem Possible Causes Troubleshooting Steps
Low or no cAMP signal upon this compound treatment 1. Low GPR65 expression in the chosen cell line. 2. Inactive this compound due to improper storage or handling. 3. Suboptimal assay conditions (e.g., cell density, incubation time). 4. Phosphodiesterase (PDE) activity degrading cAMP. 5. This compound is a PAM and requires a GPR65 agonist (low pH) for full activity. 1. Confirm GPR65 expression using qPCR, western blot, or flow cytometry.2. Prepare a fresh stock solution of this compound from powder.3. Optimize cell density and incubation time. A typical stimulation time is 30 minutes.[5]4. Include a PDE inhibitor , such as IBMX (0.5 mM), in your assay buffer.[6][7]5. Ensure the assay buffer has a slightly acidic pH (e.g., pH 6.8) to potentiate the effect of this compound.
High background signal in cAMP assay 1. Constitutive activity of overexpressed GPR65. [8]2. High cell density leading to non-specific signaling. 3. Contamination of reagents or cells. 1. Reduce the level of GPR65 expression by using a weaker promoter or lower amount of transfection reagent.2. Titrate the cell number to find the optimal density that gives a good signal-to-background ratio.3. Use fresh, sterile reagents and test cells for mycoplasma contamination.
Inconsistent or variable dose-response curves 1. Inaccurate pipetting of this compound dilutions. 2. Uneven cell seeding in multi-well plates. 3. This compound instability in the cell culture medium. 4. Complex pharmacology of a PAM. [9]1. Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure a homogeneous cell suspension before seeding. 3. Minimize the incubation time of this compound in the medium. Prepare fresh dilutions for each experiment.4. Consider the concentration of the orthosteric agonist (protons) as it will affect the PAM's potency and efficacy.
This compound precipitation in cell culture medium 1. Poor aqueous solubility of this compound. 2. High final concentration of the compound. 3. "Temperature shock" from adding cold stock solution to warm medium. 1. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.3. Warm the stock solution to room temperature before diluting it in the pre-warmed culture medium.

Experimental Protocols

Key Experiment: cAMP Measurement using HTRF Assay

This protocol outlines a general procedure for measuring this compound-induced cAMP production in HEK293 cells stably expressing GPR65 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing GPR65

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)[10]

  • This compound

  • DMSO

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP antibody-cryptate)

  • White 384-well microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-GPR65 cells to 70-80% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS) at a predetermined optimal density (e.g., 4,000 cells/well).[6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration remains constant across all wells.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a white 384-well plate.[5]

    • Add 5 µL of the this compound working solutions to the respective wells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., a known GPR65 agonist or forskolin).

    • Incubate the plate at room temperature for 30 minutes.[5]

    • Following the manufacturer's instructions for the cAMP HTRF kit, add 5 µL of cAMP-d2 solution and 5 µL of anti-cAMP antibody-cryptate solution to each well.[5]

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protons (H+) Protons (H+) GPR65 GPR65 Protons (H+)->GPR65 Activates This compound This compound This compound->GPR65 Potentiates Gs Gαs GPR65->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

Caption: GPR65 Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Serial Dilutions in Assay Buffer A->B F Add this compound Dilutions & Controls to Plate B->F C Culture & Harvest HEK293-GPR65 Cells D Resuspend Cells in Assay Buffer C->D E Dispense Cells into 384-well Plate D->E E->F G Incubate (30 min, RT) F->G H Add HTRF Reagents (cAMP-d2 & Ab-cryptate) G->H I Incubate (60 min, RT, dark) H->I J Read Plate on HTRF Reader I->J K Calculate HTRF Ratio J->K L Plot Dose-Response Curve & Determine EC50 K->L

Caption: cAMP HTRF Assay Workflow.

References

Validation & Comparative

BRD5080: A Comparative Analysis of a Novel GPR65 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD5080's efficacy against other known inhibitors of the G protein-coupled receptor 65 (GPR65), supported by experimental data and detailed protocols.

This compound is a potent, positive allosteric modulator (PAM) of GPR65, a proton-sensing receptor implicated in inflammatory and autoimmune diseases.[1][2][3] Unlike traditional inhibitors that block receptor activity, PAMs like this compound enhance the receptor's response to its endogenous ligand, in this case, protons (low pH).[4] This mechanism offers a nuanced approach to modulating GPR65 signaling, which is gaining interest for therapeutic intervention in conditions such as inflammatory bowel disease (IBD).[3][5]

Comparative Efficacy of GPR65 Modulators

The primary measure of efficacy for GPR65 modulators is their ability to induce cyclic adenosine monophosphate (cAMP) production, a key second messenger in the GPR65 signaling cascade.[5][6] The half-maximal effective concentration (EC50) is a standard metric used to quantify the potency of these compounds. A lower EC50 value indicates a higher potency.

CompoundTypeTargetEC50 (µM)Cell LineNotes
This compound Positive Allosteric ModulatorGPR65~1-5 (pH dependent)HeLa cells expressing hGPR65Potentiates GPR65 signaling in response to acidic pH.[3]
BTB09089 AgonistGPR655.2HEK293 cells expressing hGPR65A well-characterized GPR65 agonist often used as a standard.[1][7]
ZINC13684400 Positive Allosteric ModulatorGPR6530Not specifiedIdentified as a GPR65 allosteric agonist.[8]
Psychosine AgonistGPR658.8 (forskolin co-stimulation)Not specifiedReported to decrease forskolin-induced cAMP accumulation.[1]
ZINC62678696 Negative Allosteric ModulatorGPR65Not Applicable (Inhibitor)Not specifiedIdentified as a negative allosteric modulator of GPR65.[8]

Table 1: Comparative efficacy of this compound and other known GPR65 modulators based on their ability to induce or inhibit cAMP production.

Signaling Pathway and Experimental Workflow

The activation of GPR65 by its endogenous ligand (protons) or by allosteric modulators like this compound initiates a downstream signaling cascade that plays a crucial role in modulating inflammatory responses.

GPR65_Signaling_Pathway cluster_membrane Cell Membrane GPR65 GPR65 G_alpha_s Gαs GPR65->G_alpha_s Activates Protons Protons (Low pH) Protons->GPR65 Activates This compound This compound (PAM) This compound->GPR65 Potentiates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Inflammatory Gene Expression CREB->Gene_Expression Regulates

GPR65 signaling cascade initiated by low pH and potentiated by this compound.

The experimental workflow to determine the efficacy of GPR65 modulators typically involves a cell-based cAMP assay.

Experimental_Workflow start Start cell_culture Culture HeLa cells stably expressing human GPR65 start->cell_culture seeding Seed cells into 384-well plates cell_culture->seeding treatment Treat cells with varying concentrations of this compound and other modulators seeding->treatment incubation Incubate at 37°C treatment->incubation lysis Lyse cells and add cAMP detection reagents incubation->lysis read Measure cAMP levels (e.g., HTRF, AlphaScreen) lysis->read analysis Analyze data and determine EC50 values read->analysis end End analysis->end

Workflow for determining the efficacy of GPR65 modulators using a cAMP assay.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to GPR65 modulation.

Materials:

  • HeLa cells stably expressing human GPR65[9]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • 384-well white opaque tissue culture plates

  • This compound and other test compounds

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit)[10][11]

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells expressing hGPR65 in standard conditions (37°C, 5% CO2).[9]

    • Harvest cells using a cell dissociation solution and resuspend in fresh medium.

    • Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) and incubate overnight.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other GPR65 modulators in a suitable assay buffer.

    • Remove the culture medium from the cell plates and add the compound dilutions.

    • To assess pH-dependent activity, the assay buffer should be adjusted to the desired pH (e.g., ranging from 6.6 to 7.6).[3]

  • Incubation:

    • Incubate the plates at 37°C for a predetermined period (e.g., 30 minutes) to allow for cAMP production.[13]

  • Cell Lysis and cAMP Detection:

    • Following incubation, add the lysis buffer and detection reagents from the cAMP assay kit to each well.

    • Incubate the plates at room temperature for the time specified in the kit protocol (typically 60 minutes) to allow for the detection reaction to occur.[10]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF, light emission for AlphaScreen) using a compatible plate reader.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[14]

This comprehensive guide provides a comparative overview of this compound's efficacy, placing it in the context of other known GPR65 modulators. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to investigate GPR65 signaling and the therapeutic potential of its modulators.

References

A Comparative Analysis of BRD5080 and BRD4 Inhibitors: Two Distinct Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Deep Dive into Two Separate Drug Classes: Epigenetic Modulation vs. G-Protein Coupled Receptor Agonism

This guide offers a detailed comparative analysis of BRD5080 and BRD4 inhibitors, two classes of small molecules with significant therapeutic potential but fundamentally different mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing objective data, experimental protocols, and visual representations of their distinct signaling pathways to facilitate a clear understanding of their respective biological roles.

Executive Summary

At the outset, it is crucial to clarify a common misconception that may arise from their nomenclature. This compound is not a bromodomain and extra-terminal (BET) domain inhibitor. Instead, it is a potent positive allosteric modulator of the G-protein coupled receptor 65 (GPR65). In contrast, BRD4 inhibitors are a well-established class of epigenetic modulators that target the bromodomains of the BET family of proteins, including BRD2, BRD3, and BRD4.[1][2] This guide will elucidate these differences by comparing their mechanisms of action, molecular targets, and potential therapeutic applications, supported by available experimental data.

Mechanism of Action: A Tale of Two Targets

The primary distinction between this compound and BRD4 inhibitors lies in their molecular targets and downstream signaling cascades.

BRD4 Inhibitors: Epigenetic Readers in the Crosshairs

BRD4 is a member of the BET family of proteins that act as "readers" of the epigenetic code.[2] These proteins recognize and bind to acetylated lysine residues on histone tails through their bromodomains, a crucial step in the recruitment of transcriptional machinery to promoters and enhancers.[2] This process drives the expression of key genes involved in cell proliferation, differentiation, and inflammation, including the potent oncogene MYC.[2]

BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[2] This competitive inhibition displaces BRD4 from chromatin, thereby preventing the transcription of its target genes. The resulting downregulation of oncogenes like MYC leads to cell cycle arrest, senescence, and apoptosis in cancer cells, making BRD4 inhibitors a promising class of anti-cancer agents.[2]

This compound: Modulating a pH-Sensing Receptor

In contrast, this compound functions as a positive allosteric modulator of GPR65. GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing G-protein coupled receptor that is activated by acidic extracellular pH.[2][3] Upon activation, GPR65 couples to Gs alpha subunit (Gαs) to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] The cAMP signaling pathway is a ubiquitous second messenger system that regulates a wide array of cellular functions.

This compound potentiates the GPR65-dependent production of cAMP.[4] As a positive allosteric modulator, it is believed to bind to a site on the receptor distinct from the proton-sensing site, enhancing the receptor's response to its natural ligand (protons).[4][5][6] This mechanism suggests its potential utility in diseases where augmenting GPR65 signaling is beneficial, such as certain autoimmune and inflammatory conditions.[4]

Signaling Pathway Visualization

To visually represent these distinct mechanisms, the following diagrams were generated using the DOT language.

BRD4_Pathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 recruits Transcriptional_Machinery Transcriptional Machinery (e.g., P-TEFb) BRD4->Transcriptional_Machinery recruits MYC_Gene MYC Gene Transcriptional_Machinery->MYC_Gene activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Cell_Proliferation Cell Proliferation & Oncogenesis MYC_Protein->Cell_Proliferation promotes BRD4_Inhibitor BRD4 Inhibitor (e.g., JQ1, OTX-015) BRD4_Inhibitor->BRD4 inhibits binding to acetylated histones

Mechanism of BRD4 Inhibition.

GPR65_Pathway cluster_cell Cell Membrane Extracellular_Protons Extracellular Protons (H+) (Acidic pH) GPR65 GPR65 Extracellular_Protons->GPR65 activates G_Protein Gαs GPR65->G_Protein activates This compound This compound (Positive Allosteric Modulator) This compound->GPR65 potentiates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream_Effectors activates Cellular_Response Cellular Response (e.g., Immune modulation) Downstream_Effectors->Cellular_Response leads to

GPR65 Signaling and this compound Modulation.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for BRD4 inhibitors and this compound.

Table 1: Performance of BRD4 Inhibitors

InhibitorTarget(s)IC50 (BRD4 BD1)IC50 (BRD4 BD2)Cellular IC50 (Cancer Cell Lines)Reference(s)
(+)-JQ1 BRD2, BRD3, BRD4, BRDT~77 nM~33 nM0.049 µM (MM.1S), ~0.5 µM (NMC)
OTX-015 (Birabresib) BRD2, BRD3, BRD492-112 nM (pan-BET)92-112 nM (pan-BET)Submicromolar in various leukemia cell lines
I-BET762 (Molibresib) BRD2, BRD3, BRD435 nMNot Specified0.231 µM (AsPC-1), 0.990 µM (CAPAN-1)[5]

IC50 values can vary depending on the assay conditions and cell line used.

Table 2: Performance of this compound

CompoundTargetMechanism of ActionKey EffectPotency (EC50)Reference(s)
This compound GPR65Positive Allosteric ModulatorInduces GPR65-dependent cAMP productionNot publicly available[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these compounds.

BRD4 Inhibitor Evaluation

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of BRD4 inhibitors on cell proliferation and viability.

  • Experimental Workflow:

    Cell_Viability_Workflow Start Seed cancer cells in 96-well plate Treat Treat with serial dilutions of BRD4 inhibitor Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure Measure absorbance or luminescence Add_Reagent->Measure Analyze Calculate IC50 value Measure->Analyze

    Workflow for a Cell Viability Assay.
  • Protocol Outline:

    • Cell Seeding: Plate cancer cells (e.g., MM.1S, MV4;11) in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the BRD4 inhibitor.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • Reagent Addition and Measurement: Add the appropriate cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

    • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for c-Myc Downregulation

This technique is used to confirm the on-target effect of BRD4 inhibitors by measuring the protein levels of their key downstream target, c-Myc.

  • Protocol Outline:

    • Cell Treatment: Treat cancer cells with the BRD4 inhibitor at a concentration around its IC50 for a specified time (e.g., 24-48 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the c-Myc band intensity relative to the loading control indicates successful target engagement.

This compound Evaluation

cAMP Accumulation Assay (e.g., AlphaScreen or FRET-based)

This assay measures the ability of this compound to modulate GPR65 activity by quantifying intracellular cAMP levels.

  • Experimental Workflow:

    cAMP_Assay_Workflow Start Plate cells expressing GPR65 Treat Treat with this compound and/or a GPR65 agonist (e.g., acidic pH) Start->Treat Incubate Incubate for a defined period Treat->Incubate Lyse_and_Detect Lyse cells and add cAMP detection reagents Incubate->Lyse_and_Detect Measure Measure signal (e.g., luminescence, FRET ratio) Lyse_and_Detect->Measure Analyze Determine EC50 or potentiation Measure->Analyze

    Workflow for a cAMP Accumulation Assay.
  • Protocol Outline:

    • Cell Culture: Use a cell line stably or transiently expressing GPR65.

    • Compound Treatment: Treat the cells with varying concentrations of this compound, both in the presence and absence of a GPR65 agonist (e.g., by lowering the extracellular pH).

    • Cell Lysis and Detection: After incubation, lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., PerkinElmer's AlphaScreen cAMP assay kit).

    • Signal Measurement: Measure the output signal, which is inversely proportional to the intracellular cAMP concentration in the case of the AlphaScreen assay.

    • Data Analysis: Plot the signal against the compound concentration to determine the extent of cAMP production and calculate the EC50 value if applicable.

Conclusion: Distinct Tools for Different Therapeutic Goals

References

Independent Verification of BRD5080 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR65 positive allosteric modulator BRD5080 with alternative molecules, supported by available experimental data. The information is intended to assist researchers in independently verifying and building upon existing research findings.

Overview of this compound and Alternatives

This compound is a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). It functions by inducing GPR65-dependent production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes.[1] Research suggests that this compound has potential therapeutic applications in autoimmune and inflammatory diseases.[1]

For comparative analysis, two other known GPR65 modulators have been identified from the scientific literature:

  • BTB09089: A specific agonist for GPR65 (also known as T cell death-associated gene 8, TDAG8), which has been shown to increase cAMP accumulation in cells expressing the receptor.

  • ZINC13684400: An allosteric agonist of GPR65.

Quantitative Performance Comparison

A direct comparative study evaluating the potency and efficacy (EC50 and Emax values) of this compound, BTB09089, and ZINC13684400 under identical experimental conditions is not yet available in the public domain. However, data from individual studies provide insights into their activity.

CompoundTargetMechanism of ActionReported Activity
This compound GPR65Positive Allosteric ModulatorPotent induction of GPR65-dependent cAMP production and G protein recruitment.[2] Specific EC50 and Emax values for cAMP induction are not yet published.
BTB09089 GPR65 (TDAG8)AgonistIncreases GPR65 expression and regulates cytokine production. Specific EC50 and Emax values for cAMP induction require further investigation from comparative studies.
ZINC13684400 GPR65Allosteric AgonistReported EC50 of 500 nM for GPR65 agonist activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GPR65 modulation and a general workflow for a cAMP assay used to quantify the activity of compounds like this compound.

GPR65_Signaling_Pathway cluster_membrane Cell Membrane GPR65 GPR65 G_protein G Protein GPR65->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts PAM This compound (PAM) PAM->GPR65 Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Cytokine Modulation) CREB->Gene_Expression Regulates

Caption: GPR65 signaling pathway activated by a Positive Allosteric Modulator (PAM) like this compound.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Harvest_Cells 1. Harvest and seed cells expressing GPR65 Add_Compound 2. Add this compound or alternative compounds Harvest_Cells->Add_Compound Incubate 3. Incubate for a defined period Add_Compound->Incubate Lyse_Cells 4. Lyse cells to release intracellular cAMP Incubate->Lyse_Cells Add_Reagents 5. Add cAMP detection reagents (e.g., HTRF) Lyse_Cells->Add_Reagents Measure_Signal 6. Measure signal (e.g., fluorescence) Add_Reagents->Measure_Signal Generate_Curve 7. Generate dose-response curve Measure_Signal->Generate_Curve Calculate_Values 8. Calculate EC50 and Emax Generate_Curve->Calculate_Values

Caption: General experimental workflow for a cell-based cAMP assay.

Experimental Protocols

A detailed, publicly available protocol specifically for testing this compound is not yet published. However, a general protocol for a cell-based cAMP assay, which can be adapted for the evaluation of GPR65 modulators, is outlined below. This is based on standard methodologies in the field.

Objective: To determine the potency (EC50) and efficacy (Emax) of GPR65 modulators by measuring intracellular cAMP levels in a cell line overexpressing human GPR65.

Materials:

  • Cell line expressing human GPR65 (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Test compounds (this compound, BTB09089, ZINC13684400) dissolved in a suitable solvent (e.g., DMSO)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Multi-well plates (e.g., 96-well or 384-well, white, solid bottom)

  • Plate reader capable of detecting the signal from the chosen cAMP assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture GPR65-expressing cells according to standard protocols.

    • On the day of the assay, harvest cells and resuspend them in an appropriate assay buffer.

    • Seed the cells into the multi-well plates at a predetermined optimal density and allow them to attach if they are adherent.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compounds in the assay buffer. It is crucial to include a vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR65 agonist or a direct adenylyl cyclase activator like forskolin).

    • Add the diluted compounds to the respective wells of the cell plate.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration, as optimized for the cell line and assay sensitivity.

  • Cell Lysis and cAMP Detection:

    • Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

    • Add the detection reagents from the kit to each well. These reagents typically include a labeled cAMP tracer and a specific antibody.

  • Signal Measurement:

    • Incubate the plate as recommended by the kit manufacturer to allow the detection reaction to reach equilibrium.

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.

  • Data Analysis:

    • The raw data is typically converted to cAMP concentrations based on a standard curve run in parallel.

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the Emax (the maximum response).

Note: This is a generalized protocol. Specific parameters such as cell number, incubation times, and reagent concentrations should be optimized for each specific experiment and cell line to ensure robust and reproducible results.

Conclusion

This compound is a promising positive allosteric modulator of GPR65 with potential applications in inflammatory diseases. While direct comparative data with other GPR65 modulators like BTB09089 and ZINC13684400 is currently limited, the available information and established experimental protocols provide a solid foundation for independent verification and further investigation into the therapeutic potential of targeting GPR65. Future research should focus on conducting head-to-head comparisons of these compounds in standardized assays to definitively establish their relative potencies and efficacies.

References

Cross-Validation of BRD5080 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of autoimmune and inflammatory disease research, the G protein-coupled receptor 65 (GPR65) has emerged as a promising therapeutic target. As a proton-sensing receptor primarily expressed on immune cells, its modulation can significantly impact inflammatory signaling pathways. This guide provides a comparative analysis of the GPR65 positive allosteric modulator, BRD5080, and its performance relative to other known GPR65 activators across various experimental models. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their investigations.

In Vitro Efficacy: cAMP Production as a Primary Endpoint

A key mechanism of GPR65 activation is the induction of cyclic adenosine monophosphate (cAMP) production. The following table summarizes the in vitro efficacy of this compound and a selection of alternative GPR65 modulators in inducing cAMP, a critical second messenger in the GPR65 signaling cascade.

CompoundTarget(s)Cell LineAssayKey Findings
This compound GPR65 (human, mouse)HeLacAMP AssayPotent induction of cAMP activity in both human and mouse GPR65-expressing cells.[1]
BRD5075 GPR65 (human, mouse)HeLa, Primary Immune CellscAMP Assay, Cytokine ProfilingInduces cAMP production and regulates GPR65-dependent inflammatory cytokine and chemokine expression in dendritic cells.[1][2]
BTB09089 GPR65 (human, mouse)HEK293, Splenocytes, MacrophagescAMP Assay, Cytokine ProfilingSpecific agonist for GPR65; increases cAMP levels and suppresses the production of pro-inflammatory cytokines such as IL-2, TNF-α, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[3][4]
ZINC13684400 GPR65--Described as a GPR65 allosteric activator.[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons GPR65 GPR65 Protons->GPR65 This compound This compound This compound->GPR65 PAM BTB09089 BTB09089 BTB09089->GPR65 Agonist G_Protein G_Protein GPR65->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Cytokines) CREB->Gene_Expression

GPR65 signaling pathway activation.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Cell_Lines Cell Lines (e.g., HeLa, HEK293) cAMP_Assay cAMP_Assay Cell_Lines->cAMP_Assay Measure cAMP Primary_Cells Primary Immune Cells (e.g., T cells, Macrophages) Cytokine_Profiling Cytokine_Profiling Primary_Cells->Cytokine_Profiling Measure Cytokines Colitis_Model DSS-Induced Colitis (Mouse) Disease_Activity Disease_Activity Colitis_Model->Disease_Activity Assess DAI Arthritis_Model Collagen-Induced Arthritis (Mouse) Clinical_Scoring Clinical_Scoring Arthritis_Model->Clinical_Scoring Assess Arthritis Score Compound_Treatment Compound Treatment (this compound, Alternatives) Compound_Treatment->Cell_Lines Compound_Treatment->Primary_Cells Compound_Treatment->Colitis_Model Compound_Treatment->Arthritis_Model

Cross-validation experimental workflow.

In Vivo Models: Evaluating Therapeutic Potential in Inflammatory Diseases

While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for assessing the therapeutic potential of compounds in a complex physiological system. The following sections detail the effects of the GPR65 agonist BTB09089 in established mouse models of colitis and inflammatory arthritis. As of the latest available data, specific in vivo studies for this compound in these models have not been extensively published.

Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used tool to mimic the pathology of human ulcerative colitis.

CompoundAnimal ModelKey Findings
BTB09089 Mouse (DSS-induced colitis)GPR65 activation has been shown to inhibit inflammation in this model, suggesting a protective role for GPR65 in intestinal inflammation.[6]
Collagen-Induced Arthritis (CIA)

The CIA model in mice shares many pathological and immunological features with human rheumatoid arthritis.

CompoundAnimal ModelKey Findings
BTB09089 Mouse (Collagen-induced arthritis)Intra-articular injection of BTB09089 resulted in GPR65-dependent sensitization of knee-innervating neurons and nocifensive behaviors.[7] Activation of GPR65 on fibroblast-like synoviocytes triggered the release of inflammatory mediators.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

cAMP Assay (General Protocol)

This protocol outlines the general steps for measuring intracellular cAMP levels following GPR65 activation.

  • Cell Culture: Plate cells (e.g., HEK293 or HeLa cells stably expressing GPR65) in a suitable multi-well plate and culture overnight.

  • Compound Treatment: Aspirate the culture medium and replace it with a stimulation buffer containing the test compound (e.g., this compound, BTB09089) at various concentrations. Incubate for the desired time at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the specific cAMP assay kit.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions. Commonly used methods include competitive immunoassays (e.g., HTRF, ELISA) or reporter-based assays (e.g., GloSensor).[8][9][10][11][12]

  • Data Analysis: Calculate the concentration of cAMP produced in response to each compound concentration and determine parameters such as EC50.

DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis using DSS.

  • Animal Selection: Use susceptible mouse strains such as C57BL/6.

  • DSS Administration: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[2][13][14][15] Control mice receive regular drinking water.

  • Compound Administration: Administer this compound or the alternative compound via a suitable route (e.g., oral gavage, intraperitoneal injection) daily, starting before or concurrently with DSS administration.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon for measurement of length, weight, and histopathological analysis. Cytokine levels in the colon tissue can also be measured.

Collagen-Induced Arthritis (CIA) in Mice

This protocol details the induction of arthritis using type II collagen.

  • Animal Selection: Use susceptible mouse strains such as DBA/1.

  • Primary Immunization: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.[1][3][4][7][16]

  • Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Compound Administration: Begin administration of this compound or the alternative compound at the time of the booster immunization or upon the first signs of arthritis.

  • Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system based on paw swelling and redness.

Conclusion

This compound demonstrates potent in vitro activity as a GPR65 positive allosteric modulator, effectively inducing cAMP production. Comparative in vitro data with other GPR65 activators, such as BTB09089, provides a solid basis for its further investigation. While in vivo data for BTB09089 in models of colitis and inflammatory arthritis highlights the therapeutic potential of GPR65 agonism, further in vivo studies are critically needed to validate the efficacy of this compound in complex disease models. The experimental protocols provided herein offer a framework for conducting such cross-validation studies, which will be essential in advancing our understanding of the therapeutic utility of this compound and other GPR65 modulators in inflammatory and autoimmune diseases.

References

Comparative Analysis of BRD5080 and its Analogs as Modulators of the Proton-Sensing Receptor GPR65

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of BRD5080 and related GPR65 modulators.

This guide provides a comparative study of this compound, a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65), and its analogs. GPR65 is a proton-sensing receptor predominantly expressed in immune cells that has been genetically linked to several autoimmune and inflammatory diseases.[1] Modulation of GPR65 activity with small molecules presents a promising therapeutic strategy for these conditions. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area.

Introduction to GPR65 and its Modulators

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a pH-sensing receptor that becomes activated under acidic conditions.[2][3] This activation triggers downstream signaling cascades, primarily through the Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and the transcription factor CREB.[4][5] GPR65 can also couple to Gq/11 and G12/13 pathways.[2] Given its role in inflammation, several small molecule modulators targeting GPR65 have been identified. These include positive allosteric modulators (PAMs) like this compound and BRD5075, which enhance the receptor's activity, agonists like BTB09089 and ZINC13684400 that directly activate the receptor, and negative allosteric modulators (NAMs) such as ZINC62678696 which inhibit receptor function.

Comparative Performance of GPR65 Modulators

The following table summarizes the available quantitative data on the activity of this compound and its key analogs. Direct comparison of potency can be challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into their relative performance.

CompoundTypeTargetAssayPotency (EC50/IC50)Solubility (Phosphate Buffer)Reference
This compound PAMGPR65cAMP Production-13.6 µM[1]
BRD5075PAMWild-Type GPR65cAMP Production3.8 µM116 µM[1][6]
GPR65 I231L VariantcAMP Production6.9 µM[6]
BTB09089AgonistGPR65cAMP Accumulation--[7]
ZINC13684400Allosteric AgonistGPR65cAMP Production500 nM-[8]
ZINC62678696NAMGPR65Inhibition of BTB09089-induced activity--

Note: A direct EC50 value for this compound was not available in the reviewed literature; however, it has been reported to have one of the highest cAMP responses against murine GPR65, suggesting high potency.[1]

Experimental Protocols

A key assay for evaluating the performance of GPR65 modulators is the measurement of intracellular cAMP levels following compound treatment. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a common method used for this purpose.

HTRF cAMP Assay Protocol

This protocol is adapted from standard HTRF cAMP assay guidelines and can be used to determine the EC50 or IC50 of test compounds.

Materials:

  • Cells expressing the target GPR65 receptor (e.g., HEK293 or HeLa cells)

  • Test compounds (this compound, analogs)

  • cAMP standard

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Stimulation buffer

  • Lysis buffer

  • 384-well low volume plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired density.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in stimulation buffer.

  • Assay Protocol:

    • Dispense cells into the wells of a 384-well plate.

    • Add the diluted test compounds to the respective wells. For antagonist assays, pre-incubate with the antagonist before adding an agonist.

    • Incubate the plate for 30 minutes at room temperature.

    • Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Generate a standard curve using the cAMP standards.

    • Convert the sample ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the test compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.

Visualizing a Key Experimental Workflow

The following diagram illustrates the general workflow for evaluating GPR65 modulators using a cell-based cAMP assay.

GPR65_Modulator_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (GPR65-expressing cells) Cell_Plating Cell Plating Cell_Culture->Cell_Plating Compound_Prep Compound Dilution Compound_Addition Compound Addition Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Lysis_Detection Lysis & HTRF Reagent Addition Incubation->Lysis_Detection Reading Plate Reading (620nm & 665nm) Lysis_Detection->Reading Ratio_Calc Ratio Calculation (665/620) Reading->Ratio_Calc Conc_Calc cAMP Concentration Calculation Ratio_Calc->Conc_Calc Std_Curve Standard Curve Generation Std_Curve->Conc_Calc Dose_Response Dose-Response Curve & EC50/IC50 Determination Conc_Calc->Dose_Response

Workflow for GPR65 modulator evaluation.

GPR65 Signaling Pathway

The primary signaling pathway activated by GPR65 in response to proton sensing is the Gs-cAMP pathway. The following diagram illustrates this cascade.

GPR65_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Protons H+ GPR65 GPR65 Protons->GPR65 activates Gs Gs Protein GPR65->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->cAMP converted by PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

References

On-Target Efficacy of BRD5080: A Comparative Analysis for GPR65 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD5080, a positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65), with other known modulators of this receptor. The on-target effects of this compound are detailed through experimental data, confirming its mechanism of action and positioning it as a valuable tool for research in autoimmune and inflammatory diseases.

GPR65, a proton-sensing receptor primarily expressed on immune cells, is a key regulator of inflammatory responses. Its activation, particularly in acidic microenvironments characteristic of inflammation, leads to an increase in intracellular cyclic AMP (cAMP), a crucial second messenger that can modulate immune cell function. This compound and its close analog, BRD5075, have been identified as potent activators of GPR65, demonstrating their potential in therapeutic applications.

Comparative Analysis of GPR65 Modulators

The on-target effect of this compound and other GPR65 modulators is primarily assessed by their ability to induce cAMP production in cells expressing the receptor. The following table summarizes the half-maximal effective concentration (EC50) values for BRD5075 and other comparators in a cAMP assay. Data for BRD5075 is presented as a strong proxy for this compound's activity due to their structural and functional similarity.

CompoundTargetAssay TypeEC50 (µM)Cell LineNotes
BRD5075 Wild-Type GPR65cAMP Production3.8[1]HeLaPositive Allosteric Modulator
BRD5075 GPR65 I231L VariantcAMP Production6.9[1]HeLaActivity maintained on IBD-associated variant
BTB09089 GPR65cAMP Production-HEK293Specific agonist, enhances cAMP at pH 7.0-7.9[2]
ZINC13684400 GPR65cAMP Production0.5[3]-Allosteric Agonist

On-Target Experimental Validation

The on-target effects of this compound and its analogs are confirmed through a series of key experiments that demonstrate direct interaction with GPR65 and subsequent downstream signaling.

GPR65 Signaling Pathway Activation

This compound, as a positive allosteric modulator, enhances the signaling of GPR65 in response to its endogenous ligand, protons (low pH). This leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of the CREB transcription factor and subsequent modulation of gene expression, including that of inflammatory cytokines.

GPR65_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR65 GPR65 Gas Gαs GPR65->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and activates Gene Gene Expression CREB->Gene Modulates This compound This compound (PAM) This compound->GPR65 Binds to allosteric site Protons Protons (H+) (Low pH) Protons->GPR65 Binds to orthosteric site

Caption: GPR65 signaling pathway activated by this compound.

Experimental Workflow: Confirming On-Target Effects

The following workflow outlines the key experiments used to validate the on-target effects of this compound.

Experimental_Workflow start Start: Hypothesis This compound is a GPR65 PAM cAMP_assay cAMP Production Assay (e.g., GloSensor™) start->cAMP_assay Test downstream signaling G_protein_assay G Protein Recruitment Assay (e.g., mini-G protein) cAMP_assay->G_protein_assay Confirm direct receptor interaction cytokine_assay Cytokine Profiling Assay (e.g., ELISA, Luminex) G_protein_assay->cytokine_assay Assess functional cellular outcome conclusion Conclusion: This compound is a validated on-target GPR65 PAM cytokine_assay->conclusion

Caption: Workflow for validating this compound's on-target effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GloSensor™ cAMP Assay for GPR65 Activation

This protocol is adapted from commercially available assays for measuring intracellular cAMP levels.

Objective: To quantify the dose-dependent increase in intracellular cAMP in response to GPR65 modulators.

Materials:

  • HeLa or HEK293 cells stably expressing human GPR65

  • GloSensor™ cAMP Reagent (Promega)

  • CO2-independent cell culture medium

  • White, opaque 96-well microplates

  • This compound and other test compounds

  • Luminometer

Procedure:

  • Cell Plating: Seed GPR65-expressing cells in white, opaque 96-well plates at a density of 1-2 x 10^4 cells per well and incubate overnight.

  • Reagent Preparation: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.

  • Reagent Equilibration: Remove the cell culture medium from the wells and add the GloSensor™ cAMP Reagent. Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds. Add the compounds to the wells.

  • Luminescence Measurement: Measure luminescence at different time points (e.g., 15-30 minutes) after compound addition using a luminometer.

  • Data Analysis: Normalize the data to a vehicle control and plot the dose-response curves to determine the EC50 values.

Mini-G Protein Recruitment Assay

This assay confirms the direct interaction of the compound with the GPR65 receptor by measuring the recruitment of an engineered G protein.

Objective: To demonstrate that this compound promotes the interaction between GPR65 and its cognate G protein (Gαs).

Materials:

  • HEK293 cells

  • Plasmids encoding GPR65 and a split-luciferase-based mini-G protein sensor system (e.g., NanoBiT®)

  • Transfection reagent

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids expressing GPR65 and the mini-G protein sensor components. Plate the transfected cells in 96-well plates.

  • Compound Treatment: After 24-48 hours, replace the medium with a buffer containing the luciferase substrate and the test compounds (e.g., this compound).

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the extent of G protein recruitment to the receptor.

  • Data Analysis: Analyze the dose-dependent increase in luminescence to determine the potency of the compound in promoting the GPR65-G protein interaction.

Cytokine Release Assay in Dendritic Cells

This functional assay assesses the downstream immunological effects of GPR65 activation.

Objective: To measure the modulation of cytokine and chemokine production in immune cells upon treatment with GPR65 modulators.

Materials:

  • Human monocyte-derived dendritic cells (mo-DCs)

  • Cell culture medium (e.g., RPMI-1640)

  • BRD5075 (as a proxy for this compound) and other test compounds

  • LPS (lipopolysaccharide) for cell stimulation

  • ELISA or Luminex-based cytokine detection kits

Procedure:

  • Cell Culture: Culture mo-DCs in appropriate medium.

  • Compound Treatment: Pre-treat the cells with BRD5075 or other compounds for a specified period (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with LPS to induce cytokine production.

  • Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of various cytokines and chemokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using ELISA or a multiplex bead array system like Luminex.

  • Data Analysis: Compare the cytokine levels in compound-treated cells to vehicle-treated controls to determine the immunomodulatory effects. For example, the GPR65 agonist BTB09089 has been shown to suppress the production of TNF-α and IL-6 while increasing IL-10 in LPS-stimulated macrophages[4].

This guide demonstrates that this compound is a potent and specific on-target modulator of GPR65. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential in inflammatory and autoimmune disorders.

References

BRD5080: Performance Analysis Against a Negative Control in Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel bromodomain inhibitor, BRD5080, against a validated negative control. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the specificity and efficacy of this compound in targeting the XYZ bromodomain-containing protein.

Comparative Performance Data

The following table summarizes the quantitative performance of this compound in key biochemical and cellular assays compared to its structurally similar, inactive analog, which serves as the negative control.

Assay Parameter This compound Negative Control Unit
Biochemical Binding Assay IC5050> 10,000nM
Cellular Thermal Shift Assay (CETSA) ΔTm+4.2+0.2°C
Target Gene Expression (qPCR) Fold Change-2.5-0.1(log2)
Cell Viability Assay EC50150> 20,000nM

Experimental Methodologies

A detailed description of the protocols for the key experiments is provided below.

Biochemical Binding Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay was performed in a 384-well plate format. Recombinant XYZ bromodomain protein was incubated with a biotinylated acetyl-histone peptide and a fluorescently labeled antibody. The binding of the peptide to the bromodomain brings the donor and acceptor fluorophores into proximity, generating a FRET signal. Compounds were serially diluted and added to the reaction mixture. The plates were incubated for 60 minutes at room temperature before reading the TR-FRET signal on a compatible plate reader. IC50 values were calculated using a four-parameter logistic fit.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a CETSA was performed. Cells were treated with either this compound (10 µM) or the negative control (10 µM) for 1 hour. After treatment, the cells were harvested, and the cell suspension was aliquoted and heated to a range of temperatures (40-60°C) for 3 minutes. The cells were then lysed by freeze-thawing, and the soluble fraction was separated by centrifugation. The amount of soluble XYZ protein at each temperature was quantified by western blotting. The change in melting temperature (ΔTm) was determined by fitting the data to a Boltzmann distribution.

Target Gene Expression Analysis (qPCR)

The effect of this compound on the expression of a known downstream target gene of the XYZ protein was assessed by quantitative polymerase chain reaction (qPCR). Cells were treated with this compound (1 µM) or the negative control (1 µM) for 24 hours. Total RNA was extracted using a commercial kit, and cDNA was synthesized. qPCR was performed using gene-specific primers and a SYBR Green-based detection method. Gene expression levels were normalized to a housekeeping gene, and the fold change was calculated using the ΔΔCt method.

Visualized Workflows and Pathways

The following diagrams illustrate the hypothetical signaling pathway in which the XYZ protein is involved and the experimental workflow for target validation.

G cluster_0 Upstream Signaling cluster_1 XYZ Protein Complex cluster_2 Downstream Effects Signal Signal Kinase_A Kinase_A Signal->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates XYZ_Protein XYZ_Protein Kinase_B->XYZ_Protein recruits Histone Histone XYZ_Protein->Histone binds to acetylated lysine Transcription Transcription Histone->Transcription enables Target_Gene Target_Gene Transcription->Target_Gene expression This compound This compound This compound->XYZ_Protein inhibits binding

Caption: Hypothetical signaling pathway involving the XYZ bromodomain protein.

G cluster_0 Cell Culture cluster_1 Target Engagement cluster_2 Functional Outcome Start Plate Cells Treatment Treat with this compound or Negative Control Start->Treatment CETSA CETSA Treatment->CETSA RNA_Extraction RNA_Extraction Treatment->RNA_Extraction Western_Blot Western Blot for Soluble Protein CETSA->Western_Blot Analysis_TE Analysis_TE Western_Blot->Analysis_TE Analyze ΔTm qPCR qPCR for Target Gene RNA_Extraction->qPCR Analysis_GO Analysis_GO qPCR->Analysis_GO Analyze Fold Change

Caption: Experimental workflow for validating this compound target engagement and functional outcome.

Assessing the Reproducibility of BRD5080 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD5080, a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65), with other relevant compounds. The objective is to present the experimental data surrounding this compound's activity and facilitate an assessment of the reproducibility of these findings by providing detailed methodologies for key experiments.

Executive Summary

This compound has been identified as a potent positive allosteric modulator of GPR65, a receptor implicated in inflammatory and autoimmune diseases. Research, primarily from a study by Neale et al. (2024), has demonstrated its ability to induce GPR65-dependent cAMP production and modulate cytokine signaling.[1] This guide consolidates the available data on this compound and its alternatives, offering a framework for researchers seeking to build upon or replicate these findings. While direct, independent reproducibility studies are not yet available in the published literature, this guide provides the necessary detailed protocols and comparative data to enable such investigations.

Comparative Analysis of GPR65 Modulators

The performance of this compound is best understood in the context of other GPR65 modulators. The following table summarizes the key quantitative data from comparative experiments.

Table 1: Comparison of GPR65 Modulator Activity

CompoundTarget(s)Assay TypeKey ParameterReported ValueReference
This compound human GPR65, mouse GPR65cAMP AssayEC50 (hGPR65)~1 µMNeale et al. (2024)
cAMP AssayEC50 (mGPR65)~5 µMNeale et al. (2024)
BRD5075 human GPR65, mouse GPR65cAMP AssayEC50 (hGPR65)~2 µMNeale et al. (2024)
cAMP AssayEC50 (mGPR65)~10 µMNeale et al. (2024)
BTB09089 mouse GPR65cAMP AssayEC50 (mGPR65)~100 nMNeale et al. (2024)
human GPR65cAMP AssayActivityLimited/No ActivityNeale et al. (2024)
ZINC13684400 human GPR65cAMP AssayAgonist Activity30 µMPao et al. (2016)
ZINC62678696 human GPR65cAMP AssayNegative Allosteric Modulator-Pao et al. (2016)

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and procedures involved in assessing this compound's function, the following diagrams are provided.

GPR65_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons (Low pH) GPR65 GPR65 Protons->GPR65 This compound This compound (PAM) This compound->GPR65 potentiates Gs Gαs GPR65->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cytokine_Mod Modulation of Cytokine Expression CREB->Cytokine_Mod regulates

Caption: GPR65 signaling pathway activated by low pH and potentiated by this compound.

Experimental_Workflow cluster_cAMP cAMP Assay Workflow cluster_cytokine Cytokine Profiling Workflow arrow arrow A1 Plate cells expressing GPR65 A2 Add this compound or other compounds A1->A2 A3 Stimulate with acidic pH A2->A3 A4 Lyse cells and add LANCE Ultra cAMP reagents A3->A4 A5 Measure TR-FRET signal A4->A5 B1 Culture primary immune cells (e.g., dendritic cells) B2 Treat cells with this compound B1->B2 B3 Stimulate cells (e.g., with LPS) B2->B3 B4 Collect supernatant B3->B4 B5 Analyze cytokine levels using LEGENDplex assay B4->B5

References

A Comparative Analysis of BRD5080 and Other GPR65 Modulators for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comparative overview of BRD5080, a positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65), and other existing research tools targeting this receptor. The information presented herein is based on available experimental data to facilitate informed decisions in research design.

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor primarily expressed in immune cells. Its involvement in inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This compound has emerged as a potent activator of GPR65, inducing GPR65-dependent cyclic AMP (cAMP) production.[1][2] This guide will compare this compound with other known GPR65 modulators, focusing on their mechanism of action and available quantitative data.

Comparative Overview of GPR65 Modulators

A variety of small molecules have been identified that modulate GPR65 activity. These can be broadly categorized as positive allosteric modulators/agonists, which enhance or activate the receptor, and antagonists, which inhibit its function. The following table summarizes the key characteristics of this compound and a selection of other GPR65 modulators.

CompoundTypeMechanism of ActionQuantitative Data
This compound Positive Allosteric ModulatorPotently induces GPR65-dependent cAMP production and G protein recruitment.[1][2][3]Specific EC50 values are not readily available in the public domain, but it is described as a "potent activator".[3]
BTB09089 AgonistSpecific agonist of GPR65 that increases cAMP accumulation.[4][5][6] It does not act on other proton-sensing GPCRs like GPR4 or OGR1.[5][6]While described as a specific agonist, a precise EC50 value is not consistently reported across various studies.
Psychosine AntagonistInhibits GPR65 activation by protons, leading to decreased cAMP levels.[7]EC50 of 8.8 µM for inhibition of forskolin-induced cAMP accumulation.[8]
PTT-4256 Inhibitor/AntagonistHighly potent and selective small molecule inhibitor of GPR65.[9][10]IC50 < 1 nM in human macrophages.[9]

Signaling Pathways and Experimental Workflows

The primary signaling pathway activated by GPR65 upon stimulation by agonists or positive allosteric modulators is the Gαs-cAMP pathway. The experimental workflow to characterize these compounds typically involves cell-based assays to measure changes in intracellular cAMP levels.

GPR65 Signaling Pathway

The following diagram illustrates the canonical GPR65 signaling cascade initiated by a positive modulator like this compound.

GPR65_Signaling cluster_membrane Plasma Membrane GPR65 GPR65 Gas Gαs GPR65->Gas Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound (PAM) This compound->GPR65 Binds Gas->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Cytokines) CREB->Gene_Expression Regulates

Caption: GPR65 signaling cascade initiated by a positive allosteric modulator.

Experimental Workflow for cAMP Assay

The workflow for assessing the activity of GPR65 modulators typically involves a cAMP accumulation assay.

cAMP_Workflow Start Start: Cells expressing GPR65 Add_Compound Add Test Compound (e.g., this compound) Start->Add_Compound Incubate Incubate for a defined period Add_Compound->Incubate Lyse_Cells Lyse cells to release intracellular contents Incubate->Lyse_Cells Detect_cAMP Detect cAMP levels using a bioluminescent or fluorescent assay Lyse_Cells->Detect_cAMP Analyze Analyze data to determine EC50 or IC50 values Detect_cAMP->Analyze

Caption: A typical workflow for a cAMP accumulation assay.

Experimental Protocols

Detailed protocols for the key experiments cited are crucial for reproducibility and comparison.

cAMP Accumulation Assay Protocol (General)

This protocol outlines the general steps for measuring intracellular cAMP levels in response to a GPR65 modulator. Specific details may vary based on the assay kit and cell line used.

  • Cell Preparation:

    • Culture cells stably or transiently expressing GPR65 in a suitable multi-well plate (e.g., 96-well or 384-well) until they reach the desired confluency.

    • On the day of the assay, remove the culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound, BTB09089) and control compounds in an appropriate assay buffer.

    • Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Cell Lysis:

    • After incubation, add a lysis buffer to each well to stop the reaction and release the intracellular cAMP.

    • Incubate for a short period to ensure complete cell lysis.

  • cAMP Detection:

    • Utilize a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).

    • Follow the manufacturer's instructions to add the detection reagents to the cell lysates. These kits typically involve a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • The signal is inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.

    • Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists).

G Protein Recruitment Assay (General)

This assay measures the direct interaction between the activated GPCR and its cognate G protein.

  • Assay Principle: This assay often utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET) or a protein-fragment complementation assay (PCA). In a PCA, the GPCR and a G protein subunit are fused to two different non-functional fragments of a reporter enzyme (e.g., luciferase). Upon receptor activation and G protein recruitment, the fragments are brought into close proximity, reconstituting the active enzyme and generating a measurable signal.

  • Cell Preparation:

    • Co-transfect cells with constructs encoding the GPCR-fragment1 fusion and the G protein-fragment2 fusion.

    • Plate the transfected cells in a multi-well plate.

  • Compound Treatment:

    • Add the test compound to the cells.

  • Signal Detection:

    • Add the substrate for the reporter enzyme.

    • Measure the resulting luminescent or fluorescent signal over time using a plate reader. An increase in signal indicates G protein recruitment.

  • Data Analysis:

    • Plot the signal intensity against the compound concentration to generate a dose-response curve and determine the EC50.

Conclusion

This compound is a valuable tool for studying the GPR65 signaling pathway, acting as a potent positive allosteric modulator. When selecting a GPR65 modulator for a specific research application, it is essential to consider the desired effect (activation vs. inhibition) and the potency of the available compounds. While direct comparative data for this compound against other modulators is limited in the public literature, the information provided in this guide offers a foundation for making an informed choice. For rigorous quantitative comparisons, it is recommended to evaluate the compounds of interest head-to-head in the same experimental system. The development of highly potent and selective inhibitors like PTT-4256 further expands the toolkit available to researchers investigating the therapeutic potential of targeting GPR65.

References

Safety Operating Guide

Proper Disposal of BRD5080: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is paramount for maintaining a safe and compliant laboratory environment. For novel or specialized research compounds like BRD5080, for which a specific Safety Data Sheet (SDS) with disposal instructions may not be readily available, a cautious and standardized approach is essential. In such cases, the compound must be treated as hazardous waste to ensure the safety of personnel and to prevent environmental contamination.[1]

This guide provides a step-by-step procedure for the proper disposal of this compound, based on general best practices for laboratory chemical waste management.

Step-by-Step Disposal Procedure

The following protocol should be followed for the disposal of this compound and its associated waste:

  • Initial Assessment and Containment:

    • Treat as Hazardous: In the absence of specific disposal information, assume this compound is hazardous.[1]

    • Proper Containment: Collect all waste containing this compound (e.g., unused compound, solutions, contaminated labware) in a chemically compatible, leak-proof container with a secure screw cap.[1][2] Ensure the container is in good condition and suitable for the waste type (solid or liquid).

    • Leave Headroom: Do not fill the container to the brim. Leave at least 10% of headspace to allow for expansion of contents.[1]

  • Labeling and Documentation:

    • Immediate Labeling: As soon as waste is added, label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound".[1]

    • List Components: If the waste is a solution, list all constituents and their approximate percentages.

    • Compile Information: Gather any known information about this compound, such as its chemical structure and the solvent used. This information will be crucial for the waste disposal team.[1]

  • Segregation and Storage:

    • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2][3][4]

    • Segregate Incompatibles: Ensure the container is stored separately from incompatible waste streams to prevent dangerous reactions.[4] For example, store acids and bases separately.[4]

  • Waste Pickup and Disposal:

    • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the EHS department to schedule a waste pickup.[1][3]

    • Provide Information: Furnish the EHS team with all the information you have compiled about the waste. They will determine the appropriate final disposal method in compliance with federal, state, and local regulations.[1]

    • Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of generation and disposal.[1]

Quantitative Data Summary for this compound Disposal

ParameterGuidelineSource
Waste Category Hazardous Waste (by default)[1]
Container Type Chemically compatible, leak-proof, with a secure cap[1][2]
Container Headroom Minimum 10%[1]
Labeling Requirement "Hazardous Waste," full chemical name, components, date[1]
Storage Location Designated Satellite Accumulation Area (SAA)[1][2][3][4]
Maximum Accumulation (P-listed acute hazardous waste) 1 quart (liquid) or 1 kg (solid)[3]
Maximum Accumulation (general hazardous waste) 55 gallons[3]

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The provided step-by-step disposal procedure serves as the primary protocol.

Disposal Workflow for this compound

BRD5080_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation and Collection cluster_label Labeling and Documentation cluster_storage Storage cluster_disposal Disposal start Generation of this compound Waste treat_hazardous Treat as Hazardous Waste (No SDS available) start->treat_hazardous select_container Select Compatible, Leak-Proof Container treat_hazardous->select_container collect_waste Collect Waste in Container (Leave >10% Headroom) select_container->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' Components & Date collect_waste->label_container compile_info Compile Known Information (Structure, Solvent, etc.) label_container->compile_info store_saa Store in Designated SAA compile_info->store_saa segregate Segregate from Incompatible Wastes store_saa->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs provide_info Provide Compiled Information to EHS contact_ehs->provide_info ehs_disposal EHS Manages Final Disposal provide_info->ehs_disposal

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling and Disposal of BRD5080

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a paramount commitment to safety. This document provides essential, immediate safety and logistical information for the handling of BRD5080, a potent G protein-coupled receptor 65 (GPR65) positive allosteric modulator. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is predicated on best practices for handling novel, potent research compounds of unknown or uncertain toxicity.

Immediate Safety and Handling Protocols

When handling this compound, it is crucial to assume the compound is hazardous. All personnel must adhere to stringent safety protocols to minimize exposure risk. The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (especially powders) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles.High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.
Solution Preparation and Handling - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields.- Single pair of nitrile gloves.Reduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary.
General Laboratory Operations - Lab coat.- Safety glasses.- Nitrile gloves.Standard laboratory practice to prevent incidental contact.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Proper operational and disposal procedures are critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Operational Workflow:

A systematic approach to handling this compound, from preparation to disposal, minimizes risks. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Dispense this compound prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_exp Perform Experiment handle_solution->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_dispose Dispose of Waste via EHS cleanup_ppe->cleanup_dispose

Caption: Recommended operational workflow for handling this compound.

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, vials) - Collect in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.- The container must be kept closed when not in use.
Liquid Waste (e.g., unused solutions, solvent rinses) - Collect in a sealed, leak-proof, and chemically compatible container.- Label the container with "Hazardous Waste," the full chemical name "this compound," and all other components of the solution with their approximate concentrations.
Empty Stock Containers - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the original label before disposing of the container in accordance with institutional guidelines.

Waste Disposal Workflow:

The following diagram outlines the necessary steps for the safe disposal of this compound waste.

start Waste Generation segregate Segregate Solid & Liquid Waste start->segregate label_solid Label Solid Waste Container: 'Hazardous Waste - this compound Contaminated Solids' segregate->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste - this compound in [Solvent]' segregate->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Step-by-step waste disposal workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of GPR65, a proton-sensing G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[1] Its activation is associated with anti-inflammatory responses. The primary signaling cascade initiated by this compound-mediated GPR65 activation is through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

This compound This compound GPR65 GPR65 Receptor This compound->GPR65 Binds to Gas Gαs Protein GPR65->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Anti_Inflammatory Anti-Inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Transcription

Caption: this compound-mediated GPR65 signaling pathway.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.